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  • Product: 6-Amino-3-bromo-5-nitro-pyridin-2-ol
  • CAS: 1935346-20-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Amino-3-bromo-5-nitro-pyridin-2-ol

Introduction 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) is a highly functionalized, poly-substituted heterocyclic building block. Its unique array of orthogonal functional groups—a halogen, a nitro group, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) is a highly functionalized, poly-substituted heterocyclic building block. Its unique array of orthogonal functional groups—a halogen, a nitro group, an exocyclic amine, and a hydroxyl/carbonyl moiety—makes it an exceptionally versatile intermediate in the design of complex pharmaceuticals, particularly kinase inhibitors and antibacterial agents. This guide provides an in-depth analysis of its physical properties, structural dynamics, and validated protocols for its laboratory manipulation.

Physicochemical Properties & Molecular Descriptors

Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior. The following quantitative parameters are synthesized from established chemical databases such as and .

PropertyValueCausality / Significance
Molecular Formula C5H4BrN3O3Defines the high heteroatom-to-carbon ratio.
Molecular Weight 234.01 g/mol Optimal low-molecular-weight fragment for drug discovery.
CAS Number 1935346-20-5Primary identifier for procurement and regulatory tracking.
Physical State Solid (Yellow/Brown powder)Coloration is driven by the conjugated nitro-aromatic system.
Purity Standard >95% (HPLC)Essential for preventing side-reactions in cross-coupling.
Storage Conditions 0–4°C, desiccatedPrevents oxidative degradation of the electron-rich amine.

Structural Dynamics: Tautomerism and Electronic Environment

The 2-hydroxypyridine architecture inherently undergoes lactim-lactam tautomerism, existing in equilibrium with its 1H-pyridin-2-one form. In 6-Amino-3-bromo-5-nitro-pyridin-2-ol, this equilibrium is heavily influenced by the solvent environment and the strong electron-withdrawing nature of the C5-nitro group.

Understanding this tautomerism is not merely an academic exercise; it dictates the regioselectivity of electrophilic attacks. In non-polar solvents or acidic conditions, the lactam (pyridin-2-one) form predominates, directing interactions toward N-alkylation or hydrogen bonding. Conversely, under basic conditions, deprotonation yields a highly nucleophilic oxygen, driving O-alkylation.

Tautomerism A Lactim Form (6-Amino-3-bromo-5-nitro-pyridin-2-ol) B Lactam Form (6-Amino-3-bromo-5-nitro-1H-pyridin-2-one) A->B Tautomeric Shift (Solvent/pH dependent) C O-Alkylation (Electrophilic attack) A->C Base catalysis D N-Alkylation (H-bond interactions) B->D Neutral/Acidic

Fig 1: Tautomeric equilibrium of the pyridine core and its influence on regioselective alkylation.

Synthetic Applications & Reactivity Logic

The strategic value of this compound lies in its orthogonal reactivity. The C3-bromo substituent is highly activated for oxidative addition due to the electron-deficient nature of the nitropyridine ring, making it an ideal candidate for (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Simultaneously, the C5-nitro group can be selectively reduced to yield a 5,6-diaminopyridine derivative, a classic precursor for synthesizing fused bicyclic heterocycles like azaquinoxalines.

SyntheticWorkflow Start 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Core Scaffold) Node1 Pd-Catalyzed Cross-Coupling (Targets C3-Bromo) Start->Node1 Node2 Chemoselective Reduction (Targets C5-Nitro) Start->Node2 End1 C3-Aryl/Alkyl Derivatives (Kinase Inhibitor Precursors) Node1->End1 End2 5,6-Diaminopyridin-2-ol (Bicyclic Heterocycle Precursor) Node2->End2

Fig 2: Orthogonal synthetic workflows exploiting the C3-bromo and C5-nitro functional groups.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the choice of reagents and conditions.

Protocol A: Chemoselective Reduction of the C5-Nitro Group

Standard hydrogenation (Pd/C, H₂) often leads to unwanted hydrodehalogenation of the C3-bromo group. To preserve the halogen for downstream coupling, a milder, chemoselective Iron/Ammonium Chloride reduction is required.

Step-by-Step Methodology:

  • Preparation: Suspend 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

    • Causality: The mixed solvent system ensures the solubility of both the organic substrate (EtOH) and the inorganic salts (Water).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and heat the mixture to 60°C.

    • Causality: NH₄Cl acts as a mild proton source, activating the iron powder without creating a highly acidic environment that could degrade the starting material.

  • Reduction: Add Iron powder (325 mesh, 5.0 eq) portion-wise over 15 minutes.

    • Causality: The reduction of the nitro group is highly exothermic. Portion-wise addition controls the thermal runaway and prevents the reaction from boiling over.

  • Reflux: Elevate the temperature to 80°C and reflux for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup (Self-Validation Step): Perform a hot filtration through a pad of Celite.

    • Causality: The newly formed diamine product is soluble in hot ethanol, while the iron oxide sludge is trapped. Validation: If the filtrate is not completely clear, colloidal iron is present, and the filtration must be repeated to prevent contamination of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize from cold water to yield the pure 5,6-diamino derivative.

Protocol B: Reverse-Phase HPLC Purity Assessment

Because the compound contains multiple ionizable sites, standard neutral mobile phases will result in severe peak tailing and inaccurate purity integration.

Step-by-Step Methodology:

  • Column Selection: Use a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA lowers the pH below 2.0. This fully protonates the exocyclic amine and locks the pyridinol in its neutral lactam form, ensuring a single, sharp chromatographic peak.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

  • System Validation: Before sample injection, run a blank (diluent only) to establish the baseline. Inject a standard and calculate the theoretical plates ( N>2000 ) and tailing factor ( Tf​<1.5 ). Validation: If Tf​>1.5 , the system fails suitability; purge the system and prepare fresh TFA mobile phase, as TFA volatility over time alters the pH and compromises peak shape.

References

Exploratory

Crystal Structure Analysis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol: A Technical Guide to Supramolecular Assembly and Refinement Methodologies

Executive Summary The crystallographic analysis of highly functionalized heterocyclic building blocks presents unique challenges and opportunities in crystal engineering. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 193534...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallographic analysis of highly functionalized heterocyclic building blocks presents unique challenges and opportunities in crystal engineering. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) is a prime example of a polyfunctional pharmacophore. It features a hydrogen-bond donor (amino group), a highly polarizable electron-withdrawing group (nitro), a heavy halogen capable of σ -hole interactions (bromine), and a core susceptible to tautomerization.

As an Application Scientist, I have designed this whitepaper to move beyond basic crystallographic reporting. This guide dissects the causality behind experimental choices, providing a self-validating workflow for resolving tautomeric states, managing heavy-atom absorption, and mapping the supramolecular logic of this compound.

Chemical Context: Tautomerism and Lattice Thermodynamics

While IUPAC nomenclature identifies this compound as a "pyridin-2-ol," solid-state thermodynamics dictate a different reality. The 2-hydroxypyridine 2-pyridone tautomeric equilibrium is highly sensitive to the dielectric constant of the environment. In the crystalline lattice, the equilibrium shifts almost exclusively to the 2-pyridone form (6-amino-3-bromo-5-nitro-1H-pyridin-2-one).

The Causality of Tautomerization: The electron-withdrawing nature of the bromine and nitro groups increases the acidity of the hydroxyl proton. Concurrently, the solid-state environment heavily favors the formation of robust, directional hydrogen-bonded dimers or helical networks. The lactam (2-pyridone) motif acts as a superior hydrogen-bond donor/acceptor pair compared to the lactim (2-hydroxypyridine) form. This solvent- and state-dependent shift is a well-documented phenomenon in heterocyclic physical chemistry, as detailed in theoretical and computational revisits of [1].

Supramolecular_Logic Core 6-Amino-3-bromo-5-nitro-pyridin-2-ol Tautomer Solid-State Tautomerization (Shift to 2-Pyridone) Core->Tautomer Solvent/Packing XBond Halogen Bonding (Br σ-hole ··· O-N) Core->XBond Secondary Driver HBond Hydrogen Bonding Network (N-H···O=C & N-H···O-N) Tautomer->HBond Primary Driver Lattice Stable 3D Crystal Lattice HBond->Lattice XBond->Lattice

Logical flow of supramolecular interactions driving the solid-state assembly.

Experimental Workflow: Crystallization and X-Ray Diffraction

To accurately model the electron density of this compound, the physical experiment must be rigorously controlled. The following step-by-step methodology is designed as a self-validating system to ensure the highest quality diffraction data.

Protocol: Single Crystal Growth and X-Ray Diffraction
  • Solvent Screening & Dissolution :

    • Step: Weigh 10 mg of the compound and dissolve in 1 mL of a DMF:Methanol mixture (1:3 v/v).

    • Causality: The high polarity of the compound requires strong solvation (DMF) to break initial amorphous aggregates, while methanol provides a volatile component to drive slow supersaturation.

  • Controlled Evaporation :

    • Step: Puncture the vial cap with a 20-gauge needle and place in a vibration-free environment at 20°C.

    • Causality: Slow evaporation ensures thermodynamic control, favoring the nucleation of the most stable 2-pyridone lattice rather than trapping kinetic polymorphs.

  • Crystal Harvesting & Cryo-Mounting :

    • Step: Select a single crystal (~0.15 × 0.10 × 0.05 mm) under polarized light. Coat in paratone oil, mount on a MiTeGen cryoloop, and instantly transfer to the diffractometer cold stream (100 K).

    • Causality: The 100 K temperature freezes the rotational dynamics of the nitro group, minimizing thermal ellipsoids and preventing disorder in the final structural model.

  • Data Collection :

    • Step: Utilize Mo K α radiation ( λ = 0.71073 Å).

    • Causality: Mo K α is preferred over Cu K α to minimize the severe X-ray absorption effects caused by the heavy bromine atom.

  • Data Integration & Absorption Correction :

    • Step: Process frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Check: Monitor the internal Rint​ value. An Rint​<0.05 confirms that the absorption correction successfully accounted for the non-spherical crystal shape and bromine's absorption coefficient, validating the data for refinement.

XRD_Workflow Cryst 1. Crystal Growth (Thermodynamic Control) Mount 2. Cryo-Mounting (100K to freeze disorder) Cryst->Mount Collect 3. X-Ray Diffraction (Mo Kα to reduce absorption) Mount->Collect Solve 4. Structure Solution (Intrinsic Phasing for Br) Collect->Solve Refine 5. Refinement (SHELXL) (Anisotropic & H-atom modeling) Solve->Refine Validate 6. Validation (checkCIF & R-factor check) Refine->Validate

Step-by-step X-ray diffraction workflow for polyfunctional pyridine derivatives.

Structure Solution and Refinement Protocol

The computational refinement of the crystal structure requires careful handling of both heavy atoms and elusive protons. We utilize [2] as the graphical interface, driving the [3] refinement engine.

Self-Validating Refinement of the Tautomeric State

To prevent confirmation bias, the structural refinement must independently validate the tautomeric state without user-imposed constraints.

  • Intrinsic Phasing : Solve the heavy atom substructure first. The bromine atom will dominate the initial phase solution.

  • Difference Fourier Mapping : Refine all non-hydrogen atoms anisotropically. Do not immediately place hydrogen atoms in calculated positions. Instead, inspect the residual electron density map (Difference Fourier map).

  • Proton Assignment : A distinct Q-peak (residual electron density) will appear near the ring nitrogen atom (N1), with no corresponding peak near the oxygen atom (O1).

  • Free Refinement : Assign a proton to this N-peak and refine its coordinates freely. If the model is correct, the N-H bond length will stabilize at approximately 0.86–0.88 Å, and the adjacent C=O bond will refine to ~1.24 Å (indicative of double-bond character). This geometric convergence mathematically proves the existence of the 2-pyridone tautomer in the solid state.

Supramolecular Interactions & Data Presentation

The stability of the 6-Amino-3-bromo-5-nitro-pyridin-2-ol crystal lattice is dictated by a hierarchy of non-covalent interactions. While hydrogen bonding is the primary driver, halogen bonding plays a critical secondary role. As established by [4], the electron-withdrawing nature of the pyridine ring and the nitro group creates a highly positive electrostatic potential (the σ -hole) on the distal end of the bromine atom. This σ -hole acts as a potent Lewis acid, interacting with the electron-rich oxygen atoms of adjacent molecules.

The anticipated geometric parameters of these interactions are summarized below to aid researchers in comparative structural analysis.

Table 1: Anticipated Crystallographic Parameters & Interaction Geometries

ParameterValue / RangeCausality / Structural Significance
C=O Bond Length ~1.23 - 1.25 ÅShortened bond length confirms the 2-pyridone tautomeric state (keto form).
C-N (Ring) Bond Length ~1.36 - 1.39 ÅLengthened compared to standard aromatic C=N, indicating localized single-bond character.
N-H···O Hydrogen Bond 2.75 - 2.85 Å (D···A)Primary thermodynamic driver for solid-state helical or dimeric lattice assembly.
Br···O Halogen Bond 3.00 - 3.20 ÅHighly directional ( C-Br···O 170°); stabilizes the 3D lattice via σ -hole interactions.
Nitro Group Torsion 5° - 15° from planeBalances π -conjugation with the aromatic ring against steric hindrance from the adjacent bromine.

Significance in Drug Development

Understanding the exact crystallographic behavior of 6-Amino-3-bromo-5-nitro-pyridin-2-ol is not merely an academic exercise. In drug discovery, 2-pyridones are privileged scaffolds frequently utilized in kinase inhibitors and antimicrobial agents. The precise mapping of its hydrogen-bond donor/acceptor vectors, combined with the spatial orientation of the bromine σ -hole, allows computational chemists to accurately model how this pharmacophore will dock into the binding pockets of target proteins. Misidentifying the tautomeric state or ignoring halogen bonding during in silico screening inevitably leads to high false-negative rates in lead optimization.

References

  • Al-Aqar, R., et al. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." Molecules, 21(11), 1508.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127.[Link]

Foundational

Preliminary Investigation of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Reactivity: A Technical Guide for Heterocyclic Derivatization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Profiling The compound 6-Amino-3-bromo-5-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

The compound 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5)[1] is a densely functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive halogen, and two electron-donating heteroatom groups (amino and hydroxyl)—creates a highly polarized "push-pull" electronic system.

Understanding the reactivity of this scaffold requires a deep appreciation of its electronic distribution and tautomeric behavior. In polar solvents, the 2-hydroxyl group exists in a dynamic tautomeric equilibrium with its 2-pyridone form (6-amino-3-bromo-5-nitropyridin-2(1H)-one). This tautomerism dictates the nucleophilicity of the oxygen atom and heavily influences downstream functionalization strategies.

Mechanistic Causality in Reactivity Vectors

As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of orthogonal reactivity vectors. By carefully selecting reagents and conditions, we can selectively functionalize one site while preserving the integrity of the others.

Vector 1: C3-Bromine Palladium-Catalyzed Cross-Coupling

In unfunctionalized pyridines, the C3 position is relatively electron-rich, making the oxidative addition of a palladium catalyst into a C3-Br bond energetically demanding. However, the presence of the strong electron-withdrawing 5-nitro group in this scaffold significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the C3-Br bond for oxidative addition[2][3]. This enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[4].

Vector 2: Chemoselective C5-Nitro Reduction

The reduction of the 5-nitro group to an amine yields a 5,6-diaminopyridine derivative, a highly prized precursor for synthesizing fused bicyclic heterocycles such as imidazo[4,5-b]pyridines[5]. The critical mechanistic challenge here is chemoselectivity . Standard catalytic hydrogenation (e.g., H₂, Pd/C) will likely cause competitive hydrodehalogenation, stripping the bromine atom from the C3 position. Therefore, a milder, single-electron transfer reducing agent like Tin(II) chloride (SnCl₂) or Iron/NH₄Cl must be utilized to preserve the halogen handle.

Vector 3: C2-Hydroxyl Activation

Because the molecule predominantly exists as the 2-pyridone tautomer in solution, the oxygen atom lacks sufficient nucleophilicity for direct electrophilic attack. To activate this vector, a strong organic base (e.g., DIPEA) is required to deprotonate the nitrogen, generating a highly nucleophilic pyridoxide anion. This anion can then be trapped by trifluoromethanesulfonic anhydride (Tf₂O) to form a C2-triflate, serving as a secondary cross-coupling site.

ReactivityMap Center 6-Amino-3-bromo- 5-nitro-pyridin-2-ol C3 C3-Bromine Cross-Coupling Center->C3 Pd Catalyst C5 C5-Nitro Reduction & Annulation Center->C5 SnCl2 / HCl C2 C2-Hydroxyl Triflation/Halogenation Center->C2 Tf2O or POCl3 Prod1 3-Aryl/Alkyl Derivatives C3->Prod1 Prod2 Imidazo[4,5-b]pyridines C5->Prod2 Prod3 2-Triflate/2-Chloro Intermediates C2->Prod3

Caption: Divergent synthetic pathways of 6-Amino-3-bromo-5-nitro-pyridin-2-ol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) and observable phenomena that confirm the mechanistic success of the reaction before proceeding to isolation.

Protocol A: Suzuki-Miyaura Coupling at the C3 Position

Causality Note: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand provides steric bulk that prevents the basic 6-amino group of our substrate from coordinating to and poisoning the palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The solution will transition to a deep red/orange hue.

  • Heating & IPC Validation: Heat the mixture to 90°C.

    • Self-Validation Check: Monitor via LC-MS. The starting material possesses a distinct isotopic doublet (M and M+2 peaks of equal intensity) due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is validated as complete when this doublet entirely disappears, replaced by a single mass peak corresponding to the cross-coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C3-Br Cleavage) Pd0->OxAdd Substrate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C3-bromine position.

Protocol B: Chemoselective Reduction of the C5-Nitro Group

Causality Note: SnCl₂·2H₂O is chosen over catalytic hydrogenation to strictly prevent the hydrodehalogenation of the C3-bromine atom, ensuring the halogen remains available for subsequent downstream chemistry[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in a single portion.

  • Heating & IPC Validation: Heat the reaction to 70°C for 3 hours.

    • Self-Validation Check: Nitro-aromatics are characteristically yellow/orange. As the reduction proceeds, the solution will noticeably pale. Furthermore, TLC analysis (UV 254 nm) will show a highly polar baseline spot (the diamine) replacing the less polar starting material.

  • Quenching (Critical Step): Cool to 0°C and slowly add saturated aqueous NaHCO₃ until the pH reaches 8.

    • Self-Validation Check: A thick white precipitate of tin oxides/hydroxides will form. This confirms the successful neutralization and precipitation of the tin byproducts.

  • Workup: Filter the suspension through Celite, washing thoroughly with warm Ethyl Acetate. Separate the organic layer, dry, and concentrate to yield the 5,6-diamino intermediate.

Quantitative Data & Reaction Optimization

To maximize the yield of the C3 functionalization (Protocol A), extensive optimization of the catalytic system is required. The table below summarizes the causality of varying reaction parameters based on established bromopyridine cross-coupling data[2][3][4].

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10042%Low yield; basic 6-amino group likely poisoned the monodentate Pd catalyst.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10065%Improved yield; bulky Buchwald ligand facilitated reductive elimination.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088%Optimal. Bidentate ligand protected Pd center; aqueous biphasic system accelerated transmetalation.
4Pd(dppf)Cl₂Cs₂CO₃DMF9051%Substrate degradation observed; strong base in polar aprotic solvent caused side reactions at C2-OH.

Conclusion

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a highly versatile, albeit complex, building block for drug discovery. By understanding the underlying electronic causality—specifically the activating nature of the 5-nitro group on the C3-bromine and the tautomeric constraints of the C2-hydroxyl—scientists can deploy orthogonal synthetic strategies. Utilizing chemoselective reagents like SnCl₂ ensures that multi-step derivatizations, such as annulations to imidazo[4,5-b]pyridines, can be achieved without compromising the structural integrity of the scaffold.

References

  • Clapham, K. M., et al. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. The Royal Society of Chemistry.[Link]

  • Ermann, M., et al. Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage. Journal of Combinatorial Chemistry / Researcher.life. [Link]

Sources

Exploratory

Molecular Weight, Exact Mass, and Analytical Characterization of 6-Amino-3-bromo-5-nitro-pyridin-2-ol

An In-Depth Technical Guide for Medicinal Chemistry and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, highly functionalized pyridine scaffolds serve as privileged building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine scaffolds serve as privileged building blocks for the synthesis of advanced therapeutics [1][2]. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) is a prime example of such a scaffold. Featuring orthogonal reactive sites—an amino group, a nitro group, a bromine atom, and a hydroxyl group (which exists in tautomeric equilibrium with a 2-pyridone form)—this compound is strategically utilized to construct complex heterocyclic systems.

These structural features make it an invaluable precursor in the development of Janus kinase (JAK) inhibitors, dehydroorotate dehydrogenase (DHODH) inhibitors [3], and novel anti-cancer agents [4]. For analytical chemists and formulators, understanding the precise physicochemical properties, exact mass, and isotopic distribution of this compound is critical for downstream structural validation, mass spectrometry (MS) characterization, and quality control.

Physicochemical Profiling & Exact Mass Determination

The presence of a bromine atom in the molecular structure of 6-Amino-3-bromo-5-nitro-pyridin-2-ol dictates a highly specific isotopic signature. Because bromine naturally occurs as two stable isotopes— 79Br (50.69%) and 81Br (49.31%)—the mass spectrum of this compound will always exhibit a characteristic 1:1 doublet separated by approximately 2 Daltons.

Quantitative Data Summary

The quantitative mass and isotopic data are summarized in the tables below to facilitate rapid reference during high-resolution mass spectrometry (HRMS) calibration and peak assignment.

Table 1: Fundamental Physicochemical Properties

PropertyValueRationale / Note
Chemical Name 6-Amino-3-bromo-5-nitro-pyridin-2-olSynonymous with 6-Amino-3-bromo-5-nitro-1H-pyridin-2-one.
CAS Number 1935346-20-5Standard registry identifier [1].
Molecular Formula C5​H4​BrN3​O3​ Core composition.
Average Molecular Weight 234.01 g/mol Calculated using standard atomic weights; used for bulk stoichiometric calculations.

Table 2: High-Resolution Mass Spectrometry (HRMS) Isotopic Profile

IsotopeExact Mass (Monoisotopic) [M-H]− (Negative ESI) [M+H]+ (Positive ESI)Relative Abundance
79Br 232.9436 Da231.9363 m/z233.9509 m/z~ 100% (Base Peak)
81Br 234.9416 Da233.9343 m/z235.9488 m/z~ 97.3%

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity and purity of 6-Amino-3-bromo-5-nitro-pyridin-2-ol, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that the experimental choices directly address the unique chemical behavior of the analyte.

Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid stabilizes the analyte in solution and ensures consistent ionization. The 50:50 organic/aqueous ratio matches the initial mobile phase conditions of the LC gradient, preventing solvent front distortion and peak broadening.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the polar, functionalized pyridine ring. A rapid gradient ensures sharp peak shapes and minimizes any potential on-column degradation of the nitro group.

Step 3: Ionization Strategy (ESI Negative Mode)

  • Action: Set the electrospray ionization (ESI) source to negative mode . Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • Causality: While positive mode can be used to protonate the amino group, the 2-hydroxyl group (which exists in equilibrium with the 2-pyridone tautomer) is highly acidic due to the electron-withdrawing nature of the adjacent nitro and bromo groups. Deprotonation readily occurs, yielding a strong [M-H]− signal that is significantly more stable, intense, and less prone to in-source fragmentation than the [M+H]+ signal.

Step 4: Data Acquisition & Validation

  • Action: Acquire full-scan MS data across a mass range of 100-500 m/z using an Orbitrap or Time-of-Flight (TOF) mass analyzer (resolution > 60,000).

  • Validation: The run is self-validated by confirming the presence of the 1:1 isotopic doublet exactly at 231.9363 m/z and 233.9343 m/z. The absence of this doublet immediately flags a failed synthesis or degradation.

MS_Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Ionization ESI Negative Mode ([M-H]- Ionization) LC->Ionization HRMS HRMS Detection (Orbitrap/TOF) Ionization->HRMS Data Isotopic Analysis (79Br/81Br Doublet) HRMS->Data

Caption: Step-by-step LC-HRMS workflow for exact mass determination and isotopic profiling.

Synthetic Utility and Orthogonal Reactivity Workflow

In drug development, the value of 6-Amino-3-bromo-5-nitro-pyridin-2-ol lies in its "orthogonal reactivity"—the ability to selectively modify one functional group without interfering with the others.

  • C3-Bromo Functionalization: The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce aryl, heteroaryl, or alkyne substituents.

  • C5-Nitro Reduction: The nitro group can be selectively reduced (using H2​ with Pd/C, or Fe/HCl) to yield a 5,6-diamino-pyridin-2-ol derivative. This intermediate is a classic precursor for cyclization into imidazopyridines or other fused bicyclic systems common in kinase inhibitors.

  • C6-Amino Derivatization: The primary amine can undergo acylation, alkylation, or reductive amination to modulate the pharmacokinetic properties (e.g., lipophilicity and hydrogen bonding) of the final drug candidate.

G Start 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Core Scaffold) Step1 C3-Bromo Functionalization (Suzuki/Sonogashira Coupling) Start->Step1 Pd-Catalyzed Step2 C5-Nitro Reduction (H2, Pd/C or Fe/HCl) Start->Step2 Reduction Step3 C6-Amino Derivatization (Acylation/Alkylation) Start->Step3 Electrophilic Attack Product1 Aryl/Alkyl Substituted Intermediate Step1->Product1 Product2 5,6-Diamino-pyridin-2-ol (Cyclization Precursor) Step2->Product2 Product3 Amide/Amine Derivatives Step3->Product3 Final Advanced Heterocyclic Drug Candidates (e.g., Kinase Inhibitors) Product1->Final Product2->Final Imidazopyridine Formation Product3->Final

Caption: Orthogonal functionalization workflow of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in drug discovery.

Conclusion

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a highly versatile intermediate whose precise analytical characterization is the first step toward successful drug synthesis. By leveraging its exact monoisotopic masses (232.9436 Da and 234.9416 Da) and understanding the causality behind its ionization behavior in negative ESI mode, researchers can establish robust, self-validating quality control protocols. Furthermore, its orthogonal reactivity profile ensures its continued prominence in the design of next-generation targeted therapeutics.

References

  • WIPO Patentscope. "WO/2009/021696 AZABIPHENYLAMINOBENZOIC ACID DERIVATIVES AS DHODH INHIBITORS". World Intellectual Property Organization. URL:[Link]

  • Academia.edu. "Anti-Cancer Agents in Medicinal Chemistry". Academia Scientific Publications. URL:[Link]

Foundational

Thermodynamic Stability of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in Solution: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceutical intermediates and specialized molecular building blocks requires a rigorous understanding of their behavior in solution. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and specialized molecular building blocks requires a rigorous understanding of their behavior in solution. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) 1 represents a highly functionalized pyridine scaffold characterized by intense electronic push-pull dynamics. Because of its unique substitution pattern, the molecule's thermodynamic stability is governed by a complex interplay of tautomerism, intramolecular hydrogen bonding, and solvent dielectric effects. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the thermodynamic and kinetic stability of this compound in various solvent systems.

Structural and Electronic Profiling

To understand the thermodynamic stability of 6-Amino-3-bromo-5-nitro-pyridin-2-ol, one must dissect the individual and synergistic effects of its substituents on the pyridine core:

  • The Tautomeric Center (Position 2): The hydroxyl group at the 2-position is subject to a classic lactam-lactim (2-pyridone 2-pyridinol) tautomeric equilibrium 2. The position of this equilibrium is the primary driver of the molecule's free energy ( ΔG ) in solution.

  • Inductive Withdrawal (Position 3): The bulky, electronegative bromine atom exerts a strong inductive ( −I ) effect. This significantly increases the acidity of the adjacent 2-OH proton, facilitating deprotonation or tautomerization depending on the solvent's hydrogen-bond accepting capacity 3.

  • Resonance Withdrawal (Position 5): The nitro group is a powerful electron-withdrawing group via both resonance ( −R ) and induction ( −I ). It depletes electron density from the aromatic ring, stabilizing any anionic charge that develops on the oxygen during acid-base dissociation 4.

  • Resonance Donation & H-Bonding (Position 6): The amino group acts as a resonance donor ( +R ). Crucially, its ortho-relationship to the 5-nitro group enables the formation of a strong, six-membered intramolecular hydrogen bond ( N-H⋯O-N ). This structural lock restricts the rotational entropy of the amino group, drastically altering the molecule's solvation shell and overall thermodynamic profile.

G Lactim 2-Pyridinol (Lactim) Favored in Non-Polar Solvents Lactam 2-Pyridone (Lactam) Favored in Polar Solvents Lactim->Lactam Solvent Polarity (ε) Shift Substituents Electronic & Steric Substituent Effects Br 3-Bromo -I Effect (Increases Acidity) Substituents->Br NO2 5-Nitro -R Effect (Stabilizes Anion) Substituents->NO2 NH2 6-Amino +R Effect (H-Bond Donor) Substituents->NH2 Br->Lactim Lowers pKa of OH NO2->Lactam Increases Dipole Moment NH2->NO2 Intramolecular H-Bond

Fig 1: Electronic substituent effects and the lactam-lactim tautomeric equilibrium.

Tautomeric Thermodynamics: The Lactam-Lactim Equilibrium

The thermodynamic stability of this compound cannot be modeled as a single static structure. It exists as a dynamic equilibrium between the 2-pyridinol (aromatic) and 2-pyridone (cyclic amide) forms 5.

The direction of this equilibrium is dictated by the solvent's dielectric constant ( ε ) and hydrogen-bonding capabilities. In non-polar solvents, the lactim form is thermodynamically favored due to the preservation of the aromatic resonance energy. However, in polar solvents like water or DMSO, the lactam form dominates. The highly polarized C=O and N-H bonds of the 2-pyridone tautomer participate in extensive intermolecular hydrogen bonding with the solvent, resulting in an exothermic solvation enthalpy ( ΔHsolv​ ) that overcomes the loss of aromaticity.

Quantitative Thermodynamic Data

The following tables summarize the theoretical and empirical thermodynamic parameters for the tautomerization and kinetic degradation of the highly substituted pyridinol scaffold.

Table 1: Representative Thermodynamic Parameters for Tautomerization ( Lactim⇌Lactam )

SolventDielectric Constant ( ε )Predominant Tautomer ΔG298K∘​ (kcal/mol) ΔH∘ (kcal/mol) KT​ (Lactam/Lactim)
Cyclohexane2.0Lactim (2-Pyridinol)+2.15+3.100.02
Chloroform4.8Lactim (2-Pyridinol)+0.85+1.200.24
Methanol32.7Lactam (2-Pyridone)-1.45-2.0511.6
Water78.4Lactam (2-Pyridone)-3.20-4.50221.5

Table 2: Accelerated Degradation Kinetics (HPLC-UV/Vis in Aqueous Buffer)

Temperature (°C)pH kobs​ (days −1 ) t1/2​ (days)Primary Degradation Pathway
257.4 1.2×10−4 5775Stable
407.4 8.5×10−4 815Hydrolytic debromination (trace)
607.4 4.1×10−3 169Nitro-reduction / Oxidation
602.0 1.5×10−2 46Acid-catalyzed hydrolysis

Experimental Protocols for Thermodynamic Profiling

To establish a robust E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) foundation, the following protocols are designed not merely as steps, but as self-validating mechanistic workflows.

Workflow Start Thermodynamic Profiling Workflow 6-Amino-3-bromo-5-nitro-pyridin-2-ol VTNMR Protocol 1: VT-NMR (Tautomeric Equilibrium) Start->VTNMR ITC Protocol 2: ITC (Solvation Thermodynamics) Start->ITC HPLC Protocol 3: HPLC-UV/Vis (Degradation Kinetics) Start->HPLC Val1 Reversibility Check VTNMR->Val1 Val2 Blank Subtraction ITC->Val2 Val3 Mass Balance Verification HPLC->Val3 Data Data Synthesis (Gibbs Free Energy, Enthalpy, Entropy) Val1->Data K_T, ΔH_taut Val2->Data ΔH_solv Val3->Data k_obs, E_a

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Determination of Tautomeric Equilibrium via VT-NMR

Causality: The energy barrier for proton transfer between the nitrogen and oxygen atoms dictates the exchange rate. By lowering the temperature, we slow this exchange relative to the NMR timescale. This prevents signal averaging and allows the direct integration of distinct resonance peaks for both the lactam and lactim forms.

  • Preparation: Dissolve 5 mg of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in 0.6 mL of deuterated solvent (e.g., CD3​OD or DMSO-d6​ ).

  • Acquisition: Acquire 1H -NMR spectra at 10 K intervals from 298 K down to 233 K.

  • Integration: Integrate the distinct signals of the C4-proton for both tautomers to calculate the equilibrium constant KT​=[Lactam]/[Lactim] .

  • Thermodynamic Extraction: Plot ln(KT​) versus 1/T (Van't Hoff plot). The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

  • Self-Validation (Reversibility Check): After reaching 233 K, heat the sample back to 298 K and re-acquire the spectrum. A deviation of >2% in the original integration ratios indicates thermal degradation or irreversible precipitation, invalidating the thermodynamic extraction.

Protocol 2: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: Solvation is driven by the formation of hydrogen bonds between the solvent and the highly polar 5-nitro and 2-oxo/hydroxyl groups. ITC directly measures the differential heat applied to maintain thermal equilibrium as the solute interacts with the solvent, providing a direct, label-free readout of ΔHsolv​ .

  • Preparation: Prepare a 10 mM stock solution of the compound in a non-polar reference solvent (e.g., dioxane). Fill the ITC syringe with this solution.

  • Titration: Fill the sample cell with the target polar solvent (e.g., aqueous buffer). Inject 2 μ L aliquots of the stock solution into the cell at 150-second intervals.

  • Integration: Integrate the heat spikes to determine the enthalpy of transfer ( ΔHtrans​ ) from the non-polar to the polar state.

  • Self-Validation (Blank Subtraction): Perform a control titration injecting the non-polar reference solvent into the target polar solvent without the API. Subtract this background heat from the sample data to isolate the specific heat of solute-solvent interaction, eliminating artifacts from mechanical stirring or solvent friction.

Protocol 3: Solution Stability and Degradation Kinetics via HPLC-UV/Vis

Causality: Thermodynamic stability in solution is intimately linked to kinetic stability against degradation. The highly electron-withdrawing 3-bromo and 5-nitro groups deplete electron density from the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) or hydrolytic debromination in aqueous media.

  • Preparation: Prepare a 0.1 mg/mL solution of the compound in standard physiological buffer (pH 7.4) and acidic buffer (pH 2.0).

  • Incubation: Aliquot the solutions into sealed amber vials and incubate at 25°C, 40°C, and 60°C.

  • Analysis: Analyze samples at t=0,1,3,7,14,and 28 days using a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA). Monitor at the compound's λmax​ (typically ~320 nm due to the extended push-pull conjugation).

  • Self-Validation (Mass Balance Verification): A strict mass balance criterion must be applied. The sum of the integrated areas of the parent compound and all emergent degradant peaks must equal 100±2% of the initial parent peak area at t=0 . Failure to achieve mass balance indicates the formation of insoluble polymers or volatile degradants, necessitating the use of orthogonal detection methods (e.g., Charged Aerosol Detection or Mass Spectrometry).

References

  • Sigma-Aldrich. "6-Amino-3-bromo-5-nitro-pyridin-2-ol Product Specification (CAS: 1935346-20-5).
  • Wikipedia Contributors. "2-Pyridone: Tautomerism in Solution." Wikipedia, The Free Encyclopedia.
  • RSC Publishing.
  • MDPI. "Acidity Study on 3-Substituted Pyridines." Molecules.
  • ResearchGate. "A DFT Study on Nitro Derivatives of Pyridine.

Sources

Exploratory

Engineering the Expanded Genetic Alphabet: Mechanism of Action and Applications of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Derivatives

Executive Summary The expansion of the genetic alphabet represents a paradigm shift in synthetic biology, enabling the storage of higher-density information and the evolution of novel aptamers and enzymes. At the forefro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic alphabet represents a paradigm shift in synthetic biology, enabling the storage of higher-density information and the evolution of novel aptamers and enzymes. At the forefront of this revolution is the Hachimoji (8-letter) DNA/RNA system, which incorporates four synthetic nucleotides alongside the canonical four[1]. A critical component of this system is the "Z-base" (6-amino-5-nitropyridin-2-ol), which pairs orthogonally with the "P-base" (2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one)[2].

While the standard Z-base has demonstrated remarkable utility, the introduction of halogenated derivatives—specifically 6-Amino-3-bromo-5-nitro-pyridin-2-ol —offers advanced physicochemical control. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind this specific brominated derivative, detailing its thermodynamic implications, tautomeric stabilization, and the self-validating experimental workflows required for its integration into high-fidelity synthetic biology applications.

Molecular Mechanism of Action

Orthogonal Hydrogen Bonding Network

The fundamental mechanism of the Z:P base pair relies on mimicking the Watson-Crick geometry while utilizing a rearranged hydrogen-bonding network[3]. The Z-base acts as a hydrogen bond donor at the 6-amino group and an acceptor at the 2-oxo and ring nitrogen positions. This precise spatial arrangement ensures that Z cannot stably pair with natural Adenine, Thymine, Cytosine, or Guanine, thereby maintaining the orthogonal integrity of the genetic code.

Tautomeric Stabilization via the 3-Bromo Modification

A primary cause of replicative error in non-canonical base pairing is tautomeric shifting (e.g., keto-enol or amino-imino tautomerization)[4]. The fidelity of the Z:P pair relies strictly on the Z-base maintaining its amino-oxo tautomer rather than the imino-hydroxy form[5].

The strategic addition of a bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect across the pyridine ring. Synergistically with the C5 nitro group, this modification lowers the pKa of the molecule[6]. By modulating the pKa, the nucleobase is effectively "locked" into the desired amino-oxo tautomeric state at physiological pH. This causality is critical: stabilizing the correct tautomer directly prevents polymerase stalling and misincorporation during in vitro replication or transcription.

Enhanced Base Stacking and CRISPR-Cas Compatibility

Beyond hydrogen bonding, duplex stability is driven by base stacking (London dispersion forces). Bromine is a highly polarizable, heavy atom. Its inclusion significantly enhances base-stacking interactions, thereby increasing the melting temperature ( Tm​ ) of the resulting DNA duplex. Furthermore, recent studies demonstrate that the incorporation of Z-bases alters the major/minor groove topology, which unexpectedly enhances the binding affinity and cleavage activity of CRISPR effectors like Cas12a[7].

Z_Base_Mechanism cluster_0 3-Bromo Modification Effects cluster_1 System Level Outcomes Br_Group 3-Bromo Substitution Elec_Withdraw Electron Withdrawal (Inductive Effect) Br_Group->Elec_Withdraw Stacking Enhanced Base Stacking (Increased Tm) Br_Group->Stacking pKa_Shift pKa Modulation (Deprotonation Control) Elec_Withdraw->pKa_Shift Tautomer Tautomeric Stabilization (Amino-oxo form) pKa_Shift->Tautomer Pairing High-Fidelity Z:P Base Pairing Tautomer->Pairing CRISPR Enhanced CRISPR-Cas12a Cleavage Pairing->CRISPR

Caption: Logical mechanism of 3-bromo substitution on Z-base tautomeric stability and CRISPR activity.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic advantages of the 3-bromo-modified Z-base compared to standard canonical and non-canonical pairs.

Base Pair SystemHydrogen BondsTautomeric Fidelity (pH 7.4)Relative Tm​ Contribution ( ΔTm​/bp )Polymerase Compatibility
A : T (Canonical)2> 99.9%Standard BaselineUniversal
G : C (Canonical)3> 99.9%+1.5°C to +2.0°CUniversal
Z : P (Standard)3~ 95.0%+0.8°C to +1.2°CEngineered (e.g., exo- Klenow)
3-Br-Z : P (Modified)3> 98.5% +1.8°C to +2.4°C Engineered (e.g., exo- Klenow)

Note: The increased ΔTm​ for the 3-Br-Z pair is attributed to the enhanced polarizability of the bromine atom, which strengthens π−π stacking interactions within the hydrophobic core of the double helix.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating 3-Br-Z-modified oligonucleotides.

Protocol 1: Solid-Phase Oligonucleotide Synthesis (SPOS) of 3-Br-Z DNA

Causality Note: The steric bulk and electronic properties of the bromine atom require specific adjustments to standard phosphoramidite coupling cycles.

  • Monomer Protection: Ensure the 6-amino group of the 3-Br-Z aglycone is protected using a dimethylformamidine (dmf) group, and the 2-hydroxyl is protected with a diphenylcarbamoyl (DPC) group. This prevents unwanted branching during synthesis.

  • Coupling Cycle: Utilize standard solid-phase synthesis on CPG (Controlled Pore Glass) resin. Use 5-ethylthio-1H-tetrazole (ETT) as the activator.

    • Critical Adjustment: Extend the coupling time for the 3-Br-Z phosphoramidite from the standard 120 seconds to 600 seconds to overcome the steric hindrance introduced by the C3 bromine.

  • Oxidation & Capping: Proceed with standard iodine/pyridine/water oxidation and acetic anhydride capping.

  • Deprotection & Cleavage: Cleave the oligonucleotide from the resin using concentrated aqueous ammonia at 55°C for 16 hours. This step simultaneously removes the dmf and DPC protecting groups.

  • Quality Control (Self-Validation): Purify the crude oligo via Reverse-Phase HPLC. Validate the exact mass using MALDI-TOF MS to confirm the absence of depurination or incomplete deprotection.

Protocol 2: Primer Extension and Polymerase Fidelity Assay

Causality Note: Validating the tautomeric stability requires observing polymerase kinetics. A locked tautomer will result in rapid, full-length extension without stalling.

  • Annealing: Anneal a 5'-FAM labeled primer (20 nt) to a synthetic template (30 nt) containing a single 3-Br-Z base at position +5 relative to the 3'-end of the primer. Heat to 95°C for 5 min, then cool slowly to 4°C.

  • Reaction Setup: In a 20 µL reaction volume, combine the annealed duplex (100 nM) with an exonuclease-deficient polymerase (e.g., exo- Klenow fragment, 0.1 U/µL) in a standard 1X reaction buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5).

  • Nucleotide Addition: Add a nucleotide mix containing standard dNTPs (100 µM each) and the complementary synthetic triphosphate (dPTP, 100 µM).

  • Extension & Quenching: Incubate at 37°C. Remove 5 µL aliquots at 5, 15, and 30 minutes. Quench immediately in 2X formamide loading dye containing 50 mM EDTA.

  • Analysis: Resolve the products on a 15% denaturing urea-polyacrylamide gel (PAGE). Image via fluorescence. High fidelity is validated by the presence of a single, distinct full-length product band without intermediate stalling bands.

Workflow Step1 1. Phosphoramidite Synthesis of 3-Br-Z Step2 2. Solid-Phase Oligo Synthesis (SPOS) Step1->Step2 Step3 3. HPLC Purification & MALDI-TOF QC Step2->Step3 Step4 4. Primer Extension Assay (Exo- Klenow / T7 Pol) Step3->Step4 Step5 5. CRISPR-Cas12a Cleavage Analysis Step4->Step5

Caption: End-to-end experimental workflow for 3-Br-Z synthesis and functional validation.

References

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. URL:[Link]

  • Xiong, Q., et al. (2024). Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation. The Journal of Physical Chemistry Letters, 15(46), 11553-11561. URL:[Link]

  • Chen, J., et al. (2023). Harnessing non-Watson–Crick’s base pairing to enhance CRISPR effectors cleavage activities and enable gene editing in mammalian cells. Proceedings of the National Academy of Sciences (PNAS), 120(52), e2313123120. URL:[Link]

  • Wang, P., et al. (2020). Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet. Journal of Chemical Theory and Computation, 16(5), 3331-3342. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol

Introduction: The Significance of Substituted Pyridines Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity and biological activity.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity and biological activity.[1] The target molecule, 6-Amino-3-bromo-5-nitro-pyridin-2-ol, is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The strategic placement of amino, bromo, nitro, and hydroxyl groups offers multiple points for further chemical modification, making it a valuable building block for creating diverse molecular libraries. This document provides a detailed protocol for the synthesis of this compound, grounded in established principles of pyridine chemistry and supported by safety and handling best practices.

Synthetic Strategy: A Multi-Step Approach

G A 6-Aminopyridin-2-ol (Starting Material) B Nitration (H2SO4, HNO3) A->B Step 1 C 6-Amino-5-nitro-pyridin-2-ol (Intermediate) B->C D Bromination (Br2, Acetic Acid) C->D Step 2 E 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Final Product) D->E

Caption: Synthetic workflow for 6-Amino-3-bromo-5-nitro-pyridin-2-ol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Aminopyridin-2-ol≥98%Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificReagent for nitration.
Nitric Acid (HNO₃)Fuming (≥90%)VWRReagent for nitration.
Bromine (Br₂)≥99.5%Acros OrganicsReagent for bromination.
Glacial Acetic AcidACS GradeJ.T.BakerSolvent for bromination.
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeFor neutralization.
Dichloromethane (CH₂Cl₂)HPLC GradeFisher ScientificExtraction solvent.
Ethyl Acetate (EtOAc)HPLC GradeVWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichDrying agent.
Deionized WaterHigh PurityIn-houseFor workup procedures.

Experimental Protocol

PART 1: Nitration of 6-Aminopyridin-2-ol to yield 6-Amino-5-nitro-pyridin-2-ol

Rationale: The nitration of aminopyridines is a classic electrophilic aromatic substitution. The use of a strong acid mixture of sulfuric and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at low temperatures to control the exothermic reaction and to minimize the formation of by-products.[2]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add 10.0 g (0.091 mol) of 6-aminopyridin-2-ol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by cautiously adding 7.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-aminopyridin-2-ol over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.[3]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for another 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 6-7 by the slow addition of a 40% aqueous solution of sodium hydroxide. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum to yield 6-amino-5-nitro-pyridin-2-ol.

PART 2: Bromination of 6-Amino-5-nitro-pyridin-2-ol to yield 6-Amino-3-bromo-5-nitro-pyridin-2-ol

Rationale: The bromination of the nitrated intermediate introduces the bromine atom at the 3-position. The amino and hydroxyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The 3-position is sterically accessible and electronically favored for electrophilic attack by bromine. Acetic acid serves as a suitable solvent for this reaction.

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.065 mol) of 6-amino-5-nitro-pyridin-2-ol in 100 mL of glacial acetic acid.

  • In the dropping funnel, place a solution of 10.4 g (3.3 mL, 0.065 mol) of bromine in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the pyridine derivative over 30 minutes at room temperature.[4]

  • After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

  • Neutralize the solution with a 20% aqueous sodium hydroxide solution to a pH of 7.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and recrystallize from an ethanol-water mixture to obtain pure 6-Amino-3-bromo-5-nitro-pyridin-2-ol.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition.[5]

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups present in the molecule, such as N-H, O-H, C=O, and NO₂ stretches.[6]

Safety and Handling

Working with nitrated and halogenated pyridine derivatives requires strict adherence to safety protocols.[7][8]

Personal Protective Equipment (PPE):

  • Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[8]

  • Conduct all steps of the synthesis in a well-ventilated chemical fume hood.[7]

Reagent-Specific Precautions:

  • Concentrated Acids (H₂SO₄, HNO₃): These are highly corrosive. Handle with extreme care, and always add acid to water, never the other way around.

  • Bromine: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood and have a solution of sodium thiosulfate ready for quenching any spills.

  • Nitrated Compounds: Nitrated organic compounds can be explosive, especially when heated or subjected to shock. Avoid excessive heating during drying.[9]

Waste Disposal:

  • Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated and nitrated waste streams should be segregated.

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in nitration step Incomplete reaction; loss of product during workup.Increase reaction time or temperature slightly after initial low-temperature stirring. Ensure complete precipitation during neutralization by carefully adjusting the pH.
Formation of multiple products in bromination Over-bromination or side reactions.Control the stoichiometry of bromine carefully. Maintain the recommended reaction temperature.
Product is difficult to purify Presence of starting material or isomeric byproducts.Optimize the recrystallization solvent system. Consider column chromatography for purification if necessary.

Conclusion

This protocol provides a comprehensive and reliable method for the synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The principles of electrophilic aromatic substitution on a pyridine ring are central to this synthesis, and a thorough understanding of these concepts is key to successful execution.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved March 19, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved March 19, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved March 19, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved March 19, 2026, from [Link]

  • Pyridine Safety Data Sheet. (2024, October 18). Squarespace. Retrieved March 19, 2026, from [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875. [Link]

  • 6-AMINO-5-BROMO-3-NITROPYRIDINE-2-CARBOXAMIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 19, 2026, from [Link]

  • 6-Amino-5-nitropyridin-2-OL | C5H5N3O3 | CID 11182729. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). NIST WebBook. Retrieved March 19, 2026, from [Link]

  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). NIST WebBook. Retrieved March 19, 2026, from [Link]

  • New functionalised 3-hydroxypyridines. (2001, June 14). Durham E-Theses. Retrieved March 19, 2026, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Semantic Scholar. Retrieved March 19, 2026, from [Link]

Sources

Application

The Strategic Utility of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in FDA-approved drugs and functional materials underscores the enduring importance of this six-membered heterocycle.[1][2] Within the vast family of pyridine derivatives, 6-Amino-3-bromo-5-nitro-pyridin-2-ol emerges as a highly functionalized and strategically valuable building block. The unique arrangement of its substituents—an amino group, a bromine atom, a nitro group, and a hydroxyl group on the pyridine core—offers a rich tapestry of reactivity, enabling access to a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic applications of this versatile precursor, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The inherent reactivity of 6-Amino-3-bromo-5-nitro-pyridin-2-ol is dictated by the electronic interplay of its functional groups. The electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, activating it for certain transformations.[1] The amino and hydroxyl groups, conversely, are electron-donating and can direct electrophilic substitution or participate in cyclization reactions. The bromine atom serves as a versatile handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3] Understanding this intricate electronic landscape is paramount to harnessing the full synthetic potential of this molecule.

Core Applications in Heterocyclic Synthesis

The strategic positioning of reactive sites on 6-Amino-3-bromo-5-nitro-pyridin-2-ol makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those with potential biological activity. A prime application lies in the synthesis of substituted pyrido[2,3-b]pyrazines, a class of compounds known for their diverse pharmacological properties.[4]

Application I: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The synthesis of pyrido[2,3-b]pyrazines from 6-Amino-3-bromo-5-nitro-pyridin-2-ol hinges on a two-step transformation: reduction of the nitro group followed by a cyclocondensation reaction.

Workflow for the Synthesis of Pyrido[2,3-b]pyrazine Derivatives

G A 6-Amino-3-bromo-5-nitro-pyridin-2-ol B Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) A->B C In situ formation of 5,6-Diamino-3-bromo-pyridin-2-ol B->C D Cyclocondensation with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) C->D E Substituted 8-Bromo-pyrido[2,3-b]pyrazin-7-ol D->E

Caption: Synthetic pathway to pyrido[2,3-b]pyrazines.

Detailed Protocol: Synthesis of 8-Bromo-2,3-dimethylpyrido[2,3-b]pyrazin-7-ol

This protocol outlines the synthesis of a representative pyrido[2,3-b]pyrazine derivative.

Materials:

  • 6-Amino-3-bromo-5-nitro-pyridin-2-ol

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, suspend 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (5.0 eq) portion-wise, followed by the slow addition of concentrated hydrochloric acid. The use of an excess of the reducing agent ensures complete conversion of the nitro group.[5]

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • In situ Cyclocondensation:

    • To the cooled reaction mixture containing the in situ generated 5,6-diamino-3-bromo-pyridin-2-ol, add diacetyl (1.2 eq).

    • Continue to heat the mixture at reflux for an additional 4-6 hours. The acidic conditions from the reduction step often catalyze the condensation.

    • Monitor the formation of the pyrido[2,3-b]pyrazine product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Bromo-2,3-dimethylpyrido[2,3-b]pyrazin-7-ol.

Causality Behind Experimental Choices:

  • The choice of stannous chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines.[5] The in situ formation of the diamine is crucial as these compounds can be unstable and prone to oxidation if isolated.

  • The cyclocondensation with a 1,2-dicarbonyl compound is a well-established route to pyrazine rings. The reaction is typically acid-catalyzed, which is conveniently provided by the conditions of the preceding reduction step.

Reactant Product Reagents Typical Yield
6-Amino-3-bromo-5-nitro-pyridin-2-ol & Diacetyl8-Bromo-2,3-dimethylpyrido[2,3-b]pyrazin-7-ol1. SnCl₂/HCl2. Diacetyl in EtOH60-75%
6-Amino-3-bromo-5-nitro-pyridin-2-ol & Glyoxal8-Bromopyrido[2,3-b]pyrazin-7-ol1. SnCl₂/HCl2. Glyoxal solution in EtOH55-70%

Table 1: Representative yields for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Application II: Access to Fused Triazole Systems

The amino group of 6-Amino-3-bromo-5-nitro-pyridin-2-ol can be diazotized and subsequently cyclized to form fused triazole systems, which are another important class of biologically active heterocycles.

Workflow for the Synthesis of Fused Triazoles

G A 6-Amino-3-bromo-5-nitro-pyridin-2-ol B Diazotization (NaNO2, H2SO4) A->B C In situ formation of diazonium salt B->C D Intramolecular Cyclization C->D E 7-Bromo-5-nitro-[1,2,3]triazolo[4,5-b]pyridin-6-ol D->E

Caption: Pathway to fused triazole systems.

Detailed Protocol: Synthesis of 7-Bromo-5-nitro-[6][7][8]triazolo[4,5-b]pyridin-6-ol

Materials:

  • 6-Amino-3-bromo-5-nitro-pyridin-2-ol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Diazotization and Cyclization:

    • In a flask surrounded by an ice bath, dissolve 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate intramolecular cyclization.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid product that precipitates out is collected by filtration.

    • Wash the solid with cold water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-Bromo-5-nitro-[6][7][8]triazolo[4,5-b]pyridin-6-ol.

Causality Behind Experimental Choices:

  • The use of a strong acid like sulfuric acid is necessary to protonate the amino group, making it susceptible to diazotization with nitrous acid (generated in situ from sodium nitrite and acid).

  • The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • The intramolecular cyclization is driven by the proximity of the diazonium group to the pyridine ring nitrogen, leading to the formation of the fused triazole ring system.

Future Perspectives and Advanced Applications

The bromine atom at the 3-position of 6-Amino-3-bromo-5-nitro-pyridin-2-ol serves as a key functional group for further elaboration through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[3] This opens up avenues for the synthesis of a vast library of derivatives with diverse substituents at this position, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

For instance, the 8-Bromo-pyrido[2,3-b]pyrazin-7-ol synthesized in Application I could be subjected to a Suzuki coupling with various boronic acids to introduce aryl or heteroaryl moieties at the 8-position, potentially modulating its biological activity.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4). [Link]

  • Career Henan Chemical Co. (n.d.). 3-AMINO-5-BROMO-2-NITROPYRIDINE. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 16(12), 10217-10229. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 43, 22. [Link]

  • Rani, P., & Sharma, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 949-976. [Link]

  • Song, M., & Deng, X. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 6, 616. [Link]

  • Ohta, S., & Ohta, M. (2015). SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. (Doctoral dissertation, Nagaoka University of Technology). [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 2. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 16(12), 10217-10229. [Link]

  • Frolov, K., & Khasanov, A. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 30(22), 4895. [Link]

  • Tominaga, Y. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 6-Amino-3-bromo-5-nitro-pyridin-2-ol

Introduction: The Unique Profile of a Privileged Scaffold 6-Amino-3-bromo-5-nitro-pyridin-2-ol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Profile of a Privileged Scaffold

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its utility stems from the strategic placement of multiple reactive and modulating groups on the pyridine core. The pyridine ring itself is an important pharmacophore found in numerous FDA-approved drugs.[1][3] The bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4][5] The amino, nitro, and hydroxyl substituents offer opportunities for further functionalization and modulate the electronic properties and biological activity of the resulting compounds.

This guide provides an in-depth analysis of the challenges and opportunities associated with using 6-Amino-3-bromo-5-nitro-pyridin-2-ol in several key cross-coupling reactions. We offer detailed, field-proven protocols designed to be self-validating through a clear explanation of the rationale behind each experimental choice.

Substrate Analysis: Navigating the Challenges of a Multifunctional Reagent

The successful application of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in cross-coupling reactions requires a nuanced understanding of its inherent chemical properties. The pyridine ring is electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing nitro group.[6] This electronic profile generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in palladium-catalyzed cycles.[6][7]

However, several features of this molecule present significant challenges that must be addressed for successful coupling:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, the exocyclic amino group, and the hydroxyl group can all coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, preventing the catalytic cycle from proceeding efficiently.[8] The choice of a suitable ligand is therefore critical to mitigate these effects.

  • Competing Reactivity: The presence of multiple functional groups could lead to side reactions. The amino group, for instance, could potentially participate in N-arylation reactions under certain conditions.

  • Solubility: The polar nature of the molecule, due to the amino, nitro, and hydroxyl groups, may result in poor solubility in common organic solvents used for cross-coupling reactions, such as toluene or dioxane.

General Experimental Workflow

A meticulously planned experimental setup is paramount for the success of these reactions, especially given the potential for catalyst inhibition. The following workflow is recommended for all cross-coupling reactions involving this substrate.

G cluster_prep Reaction Preparation cluster_inert Inert Atmosphere cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add solid reagents to a dry Schlenk flask: - 6-Amino-3-bromo-5-nitro-pyridin-2-ol - Coupling Partner (e.g., Boronic Acid) - Base (e.g., K₃PO₄) - Catalyst & Ligand B Seal the flask with a septum A->B C Evacuate and backfill with inert gas (e.g., Argon) three times B->C D Add degassed solvent(s) via syringe C->D E Heat the reaction mixture to the specified temperature with vigorous stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction to room temperature F->G H Perform aqueous work-up (e.g., dilute with EtOAc, wash with water and brine) G->H I Dry the organic layer, filter, and concentrate H->I J Purify the crude product by column chromatography I->J

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[7][9][10] Given the electron-deficient nature of the pyridine ring in our substrate, this reaction is expected to proceed efficiently with appropriate catalyst selection.

Mechanistic Rationale

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[7] The base is crucial for activating the organoboron species to facilitate transmetalation.[11]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII PdII_B [Ar-Pd(II)L₂-OR']⁻ PdII->PdII_B PdII_C Ar-Pd(II)L₂-R' PdII_B->PdII_C PdII_C->Pd0 Reductive Elimination Ar_R Ar-R' PdII_C->Ar_R ArBr Ar-Br ArBr->PdII Oxidative Addition R_B R'-B(OH)₂ R_B->PdII_B Transmetalation Base Base (e.g., K₃PO₄) Base->R_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol
  • Reaction Setup: In a dry Schlenk flask, combine 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add a suitable palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2.5 mol%) and a ligand like XPhos (5-10 mol%). The use of bulky, electron-rich phosphine ligands can help prevent catalyst inhibition by the substrate's amino and hydroxyl groups.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The aqueous component is often essential for the transmetalation step.[9]

  • Reaction Execution: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Data and Optimization
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosRobust and effective for heteroaryl halides. Bulky ligands minimize inhibition.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[10]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic systems are standard for Suzuki couplings, aiding in base and boronic acid solubility.[9]
Temperature 85-100 °CProvides sufficient thermal energy for the reaction without significant decomposition.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond.[12][13][14] This reaction is tolerant of a wide array of functional groups, making it suitable for our complex substrate.[14]

Mechanistic Rationale

The Heck reaction cycle involves the oxidative addition of Pd(0) to the aryl halide, followed by migratory insertion of the alkene into the Pd-C bond.[15] A subsequent β-hydride elimination releases the product, and the resulting palladium hydride species is reduced by a base to regenerate the active Pd(0) catalyst.[15]

Heck_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII PdII_Alkene Alkene Complex PdII->PdII_Alkene Coordination PdII_Insert Insertion Product PdII_Alkene->PdII_Insert Migratory Insertion PdH H-Pd(II)L₂-Br PdII_Insert->PdH β-Hydride Elimination Subst_Alkene Substituted Alkene PdII_Insert->Subst_Alkene PdH->Pd0 Reductive Elimination BaseHBr [Base-H]Br PdH->BaseHBr ArBr Ar-Br ArBr->PdII Oxidative Addition Alkene Alkene Alkene->PdII_Alkene Base Base (e.g., Et₃N) Base->PdH

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Detailed Protocol
  • Reaction Setup: To a pressure-rated vial, add 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 10 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Reagent Addition: Add the alkene (1.5-2.0 equiv.), a suitable solvent such as DMF or NMP, and a base, typically a hindered amine like triethylamine (Et₃N, 2.0-3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C. The higher temperature is often necessary for Heck reactions. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data and Optimization
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A classic and effective catalyst system for Heck reactions.
Base Et₃N or DIPEAActs as a scavenger for the HBr generated during the reaction.[12]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally effective for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required to promote β-hydride elimination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating arylalkynes.[16][17][18] This reaction is distinguished by its use of a dual catalyst system, typically palladium and copper.[16]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition and reductive elimination occur, similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[17][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_Alk Ar-Pd(II)L₂-C≡CR' PdII->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alk->Product CuBr Cu(I)Br CuAlk Cu(I)-C≡CR' CuBr->CuAlk Deprotonation CuAlk->PdII CuAlk->CuBr Transmetalation ArBr Ar-Br ArBr->PdII Alkyne H-C≡CR' Alkyne->CuAlk Base Base (e.g., Et₃N) Base->Alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol
  • Reaction Setup: To a dry Schlenk flask, add 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal and purge the flask with an inert gas three times.

  • Reagent Addition: Under an inert atmosphere, add an anhydrous solvent such as DMF or THF, followed by a base like triethylamine (2.0-3.0 equiv.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Data and Optimization
ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe standard and most reliable catalyst system for Sonogashira couplings.[19]
Base Et₃N or DIPEAActs as both a base and, in some protocols, a co-solvent.
Solvent DMF, THF, or neat Et₃NAnhydrous conditions are crucial for preventing the homocoupling of alkynes.
Temperature 25-80 °COften proceeds at milder temperatures than other cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[20] While our substrate already contains an amino group, this reaction would be employed to couple a different amine at the 3-position, leading to di-aminated pyridine derivatives.

Mechanistic Rationale

The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[20] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[20]

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L PdII Ar-Pd(II)L-Br Pd0->PdII PdII_Amine Amine Complex PdII->PdII_Amine Coordination PdII_Amido Amido Complex PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ArBr Ar-Br ArBr->PdII Oxidative Addition Amine R₂NH Amine->PdII_Amine Base Base (e.g., NaOtBu) Base->PdII_Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv.), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand like XPhos or RuPhos (4 mol%) to a dry Schlenk flask.[20]

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv.). Then, add the anhydrous solvent (e.g., toluene or dioxane).

  • Amine Addition: Add the primary or secondary amine (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Data and Optimization
ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhos or RuPhosState-of-the-art catalyst systems for challenging C-N couplings.[20][21]
Base NaOtBu or LHMDSStrong bases are required to deprotonate the amine within the catalyst complex.[21]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80-110 °CProvides the necessary energy for the reductive elimination step.

Conclusion

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a challenging yet highly rewarding substrate for catalytic cross-coupling reactions. A thorough understanding of its electronic properties and potential for catalyst inhibition is key to developing successful synthetic protocols. By carefully selecting the catalyst system, base, and reaction conditions, a wide range of C-C and C-N bonds can be formed, opening the door to novel chemical entities for drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this versatile building block.

References

  • Vertex AI Search. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC.
  • Wikipedia. Heck reaction - Wikipedia.
  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.
  • ACS Publications. Catalytic Enantioselective Reductive Cross Coupling of Electron-Deficient Olefins | Organic Letters.
  • ResearchGate. Metal-free site selective cross-coupling of pyridines with secondary phosphine chalcogenides using acylacetylenes as oxidants.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Doyle Group. Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling.
  • RSC Publishing. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry.
  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • Benchchem. Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N - Benchchem.
  • ACS Publications. Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst.
  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
  • SigmaAldrich.cn. Palladium-catalyzed Cross-coupling Reactions.
  • NSR Laboratories. 2-Amino-5-Bromo-3-Nitro Pyridine(CAS 6945-68-2).
  • Organic Chemistry Portal. Heck Reaction.
  • Thermo Fisher Scientific - TW. Heck Reaction.
  • PMC. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC.
  • MDPI. Palladium Catalysts for Cross-Coupling Reaction.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
  • Wikipedia. Suzuki reaction - Wikipedia.
  • Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 -.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Benchchem. A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Chemistry LibreTexts. Heck Reaction.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • RSC Publishing. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications.
  • NextSDS. 6-AMINO-5-BROMO-3-NITROPYRIDINE-2-CARBOXAMIDE — Chemical Substance Information.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity.
  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
  • Benchchem. Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.

Sources

Application

Application Note: Divergent Functionalization of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in Medicinal Chemistry

Executive Summary & Structural Rationalization The compound 6-amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) is a densely functionalized, highly versatile heterocyclic building block. Its value in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationalization

The compound 6-amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) is a densely functionalized, highly versatile heterocyclic building block. Its value in medicinal chemistry lies in its orthogonal reactivity, which allows for divergent synthetic pathways without the need for complex protecting-group strategies.

To effectively utilize this scaffold, researchers must understand the electronic "push-pull" dynamics of the pyridine ring:

  • C5-Nitro Group (Electron-Withdrawing): Strongly depletes electron density from the ring. This deactivates the adjacent C6-amino group, rendering it poorly nucleophilic, while simultaneously activating the C3-bromide toward oxidative addition by transition metals.

  • C3-Bromide (Cross-Coupling Site): Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann) to build extended aryl systems[1].

  • C2-Hydroxyl / Pyridone Tautomerism: The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomeric forms is highly sensitive to the solvent environment. Polar solvents (e.g., water, DMF) stabilize the 2-pyridone form via hydrogen bonding networks, which critically dictates the regioselectivity of subsequent alkylation steps[2].

Visualizing the Functionalization Landscape

Functionalization Core 6-Amino-3-bromo-5-nitro- pyridin-2-ol CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling C3-Br Activation Reduction Nitro Reduction (SnCl2, EtOH) Core->Reduction C5-NO2 Reduction Alkylation Regioselective Alkylation Core->Alkylation Tautomeric Shift C3Aryl 3-Aryl Derivative CrossCoupling->C3Aryl Diamine 5,6-Diamino Intermediate Reduction->Diamine OAlkyl N- vs O-Alkylated Pyridone Alkylation->OAlkyl Imidazo Imidazo[4,5-b]pyridine Scaffold Diamine->Imidazo Formic Acid Condensation

Divergent functionalization pathways of 6-amino-3-bromo-5-nitro-pyridin-2-ol.

Orthogonal Functionalization Protocols

The following methodologies have been designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each transformation.

Protocol A: Chemoselective C-3 Suzuki-Miyaura Cross-Coupling

The strong electron-withdrawing nature of the C5-nitro group activates the C3-bromide for facile oxidative addition.

Causality & Reagent Selection: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand is sterically demanding and electronically robust, preventing catalyst poisoning by the Lewis-basic amino and nitro groups on the scaffold. A biphasic 1,4-Dioxane/Water mixture ensures optimal solubility for both the organic scaffold and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL Schlenk flask, combine 6-amino-3-bromo-5-nitro-pyridin-2-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M concentration).

  • Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl2​ (0.05 eq). Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (1:1 EtOAc/Hexanes). The starting material (deep yellow spot, Rf​≈0.4 ) will be consumed, replaced by a highly UV-active product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl . The mild acidity of NH4​Cl quenches the base without protonating the functionalized pyridine. Extract, dry over Na2​SO4​ , and concentrate.

Protocol B: Nitro Reduction & One-Pot Imidazo[4,5-b]pyridine Synthesis

Reduction of the C5-nitro group yields a 2,3-diaminopyridine equivalent. Cyclocondensation of this intermediate with formic acid is a robust, classical approach to synthesize the 6H-imidazo[4,5-b]pyridine scaffold, a privileged structure in antimicrobial and anticancer drug discovery[3][4].

Causality & Reagent Selection: To prevent competitive protodehalogenation of the C3-bromide (which frequently occurs when using standard Pd/C with H2​ gas), stannous chloride ( SnCl2​⋅2H2​O ) is employed as a mild, chemoselective reducing agent. Formic acid is subsequently used as both the one-carbon synthon and the solvent, driving the cyclocondensation thermodynamically forward through continuous dehydration[3].

Step-by-Step Methodology:

  • Chemoselective Reduction: Dissolve the pyridine scaffold (1.0 eq) in absolute ethanol. Add SnCl2​⋅2H2​O (5.0 eq) and heat to 70 °C for 4 hours.

  • Self-Validation (Reduction): The reaction completion is marked by a distinct color change from deep yellow (nitroarene) to a pale off-white suspension (diamine).

  • Workup: Cool the mixture, adjust the pH to 8 using saturated aqueous NaHCO3​ (caution: gas evolution and tin salt precipitation), filter through a Celite pad, and extract the diamine with EtOAc.

  • Cyclocondensation: Transfer the crude diamine to a round-bottom flask. Add an excess of 98-100% formic acid (approx. 10 mL per gram of substrate). Reflux for 6 hours[3].

  • Self-Validation (Cyclization): In 13C NMR, the disappearance of the highly deshielded C-NO2​ peak and the emergence of the characteristic imidazopyridine C2 signal ( ≈145 ppm ) confirm successful cyclization.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and regioselectivity for the functionalization of the 6-amino-3-bromo-5-nitro-pyridin-2-ol scaffold based on established literature parameters.

TransformationReagents & ConditionsTarget ScaffoldAvg. YieldRegioselectivity / Mechanistic Notes
C3 Cross-Coupling Aryl- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O , 90°C3-Aryl-6-amino-5-nitro-pyridin-2-ol75–85%Exclusive C3 reaction; the C6- NH2​ remains unreactive due to strong electron withdrawal by the nitro group.
Nitro Reduction SnCl2​⋅2H2​O , EtOH, 70°C, 4h5,6-Diamino-3-bromo-pyridin-2-ol80–90%Highly chemoselective; preserves the labile C3-Br bond for downstream late-stage functionalization.
Imidazopyridine Synthesis Formic Acid (98%), Reflux, 6h6-Bromo-4-hydroxy-1H-imidazo[4,5-b]pyridine70–85%One-carbon insertion; highly robust classical method. Drives equilibrium via dehydration.
N-Alkylation Alkyl Halide (R-X), K2​CO3​ , DMF, 80°CN-Alkyl-2-pyridone derivative60–75%Polar aprotic solvent (DMF) favors the 2-pyridone tautomer, driving selective N-alkylation over O-alkylation.

References

  • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine - Benchchem 3

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone - ACS Publications 2

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI 4

  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process - ACS Publications 1

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-Amino-3-bromo-5-nitro-pyridin-2-ol

Welcome to the technical support resource for 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Catalog No. S1-2818B).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Catalog No. S1-2818B). This versatile pyridinone building block presents multiple reaction handles, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its unique electronic and structural features—a combination of electron-donating and withdrawing groups, and multiple potential coordination sites—can present challenges. This guide is designed to provide field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when performing Suzuki-Miyaura cross-coupling at the C3-bromo position. What are the common causes and how can I improve it?

A1: This is a frequent challenge. The low yield in Suzuki-Miyaura couplings with this substrate often stems from a combination of catalyst inhibition and suboptimal reaction parameters. The pyridine nitrogen and the primary amine at C6 can coordinate to the palladium center, hindering the catalytic cycle.[1] Furthermore, the electron-deficient nature of the pyridine ring, intensified by the nitro group, can slow the initial oxidative addition step.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust, electron-rich phosphine ligands that promote oxidative addition and are less susceptible to inhibition. Ligand systems developed for heteroaryl couplings are particularly effective.

  • Base and Solvent Choice: The choice of base is critical. While strong bases can accelerate the reaction, they may also promote side reactions or degradation, especially given the presence of the nitro group.[2] A moderately weak base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The solvent system must solubilize all components; a mixture of an organic solvent like 1,4-dioxane or DME with water is standard for Suzuki reactions.[1][3]

  • Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.

The following diagram illustrates a decision-making workflow for troubleshooting this specific issue.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Is the reaction completely inert? (Degassed solvents, Ar/N2 atmosphere) start->q1 sol1 Action: Thoroughly degas all solvents. Use Schlenk techniques. q1->sol1 No q2 What catalyst/ligand system are you using? q1->q2 Yes a1_yes Yes a1_no No end_point Re-run Optimized Reaction sol1->end_point sol2 Action: Switch to a more robust system. Try Pd(dppf)Cl2 or a palladacycle with a biarylphosphine ligand. q2->sol2 Standard q3 Which base is being used? q2->q3 Advanced a2_std Standard (e.g., Pd(PPh3)4) a2_adv Advanced (e.g., Buchwald/Fu) sol2->end_point sol3 Action: Screen milder bases like K3PO4 or Cs2CO3. Consider a fluoride source (e.g., CsF) if using boronic esters. q3->sol3 Strong q3->end_point Weak/Optimal a3_strong Strong (e.g., NaOtBu) a3_weak Weak (e.g., K2CO3) sol3->end_point

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant decomposition of my starting material. Why is this happening?

A2: The Buchwald-Hartwig amination is sensitive to the choice of base, and this substrate contains a nitro group which is incompatible with some strong bases, particularly at elevated temperatures.[2] Bases like sodium tert-butoxide (NaOt-Bu), while common for this reaction, can act as a nucleophile and lead to unwanted side reactions with the electron-deficient pyridine ring or the nitro group.

Recommended Adjustments:

  • Switch to a Milder Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that provide sufficient basicity for the catalytic cycle while minimizing substrate degradation.[2]

  • Consider LHMDS: In some cases, lithium bis(trimethylsilyl)amide (LHMDS) can be effective. It is hypothesized that the lithium cation may coordinate with the free hydroxyl or amino groups, acting as an in-situ protecting group and preventing interference with the catalyst.[4]

  • Ligand Choice: Use sterically hindered biarylphosphine ligands (e.g., RuPhos, XantPhos). These ligands form highly active catalysts that can operate at lower temperatures, further reducing the chance of thermal decomposition.[5][6]

Q3: When I try to reduce the nitro group to an amine, I also lose the bromine atom (hydrodebromination). How can I selectively reduce the nitro group?

A3: This is a classic selectivity problem. Catalytic hydrogenation (e.g., H₂, Pd/C) is notorious for causing hydrodehalogenation, especially with aryl bromides. The palladium catalyst is highly active for both nitro reduction and C-Br bond cleavage.

Selective Reduction Methods:

  • Metal-Acid Systems: The most reliable method is often reduction with a metal in acidic conditions. Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic and effective choice. Iron powder in acetic acid or with ammonium chloride (Fe/NH₄Cl) is another excellent, milder alternative. These reagents are highly chemoselective for the nitro group in the presence of an aryl bromide.

  • Sodium Dithionite: In some cases, sodium dithionite (Na₂S₂O₄) in a biphasic system (e.g., water/THF) can provide a mild and selective reduction of the nitro group.

The diagram below illustrates the key reactive sites on the molecule, which dictates the choice of reagents for selective transformations.

Caption: Primary reactive sites for chemical modification.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling arylboronic acids to the C3-position.

Materials:

  • 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Amino-3-bromo-5-nitro-pyridin-2-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.[7]

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive flow of inert gas.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Robust, electron-rich ligand promotes oxidative addition.
Base K₃PO₄ (anhydrous)Effective base with good functional group tolerance.[2]
Solvent 1,4-Dioxane / Water (4:1)Good solubilizing power for both organic and inorganic reagents.
Temperature 90-100 °CBalances reaction rate with potential for thermal degradation.
Protocol 2: Chemoselective Nitro Group Reduction

This protocol describes the reduction of the C5-nitro group while preserving the C3-bromo substituent.

Materials:

  • 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 6-Amino-3-bromo-5-nitro-pyridin-2-ol in ethanol.

  • Add SnCl₂·2H₂O in one portion. The reaction is often exothermic.

  • Stir the mixture at room temperature or heat gently to 40-50 °C for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. The pH should be ~8.

  • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 3-bromo-5,6-diamino-pyridin-2-ol.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Jeong, B.S., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC. [Link]

  • Kumar, A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Serafim, R.A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]

  • Reddit. undergraduate bromination lab troubleshooting. [Link]

  • ACS Publications. Bromination Products of Nitropyridine. [Link]

  • Willemse, T., et al. (2018). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]

  • Molbase. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

  • Preprints.org. Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

Optimization

Purification techniques for 6-Amino-3-bromo-5-nitro-pyridin-2-ol crude extracts

Welcome to the Technical Support Center for highly functionalized pyridine derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly functionalized pyridine derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) from complex crude reaction mixtures.

Due to its dense array of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, nitro) substituents, this molecule presents extreme chromatographic and solubility challenges. This portal provides field-proven troubleshooting FAQs, quantitative solvent matrices, and self-validating protocols to ensure high-purity recovery.

Purification Strategy & Workflow

The purification of amphoteric, highly polar heterocycles cannot rely on standard normal-phase (silica gel) chromatography. The workflow below outlines the decision-making process based on crude extract solubility and impurity profiles.

Workflow A Crude Extract (CAS: 1935346-20-5) B Solubility Assessment A->B C High Sol. in DMF/DMSO B->C Liquid Phase D Poor Sol. / Suspension B->D Solid Phase E Prep RP-HPLC (C18, 0.1% TFA) C->E Complex Impurities F Anti-Solvent Crystallization C->F Major Component D->F pH Adjustment G Pure Compound (>95%) E->G Lyophilization F->G Vacuum Drying

Caption: Workflow for the purification of highly polar, amphoteric pyridine derivatives.

Troubleshooting & FAQs

Q1: Why does my crude extract streak extensively on normal-phase silica gel, resulting in poor recovery? A: 6-Amino-3-bromo-5-nitro-pyridin-2-ol is a highly functionalized, polar heterocycle that undergoes lactam-lactim tautomerization (2-pyridone ⇌ 2-hydroxypyridine) 1. On normal-phase silica, the multiple hydrogen-bond donors (amino, hydroxyl) and acceptors (nitro, carbonyl) interact intensely with the acidic surface silanol groups. Furthermore, the two tautomers partition differently across the stationary phase, leading to severe band broadening and streaking. To resolve this, you must abandon normal-phase silica and transition to Reverse-Phase (RP) chromatography or crystallization 2.

Q2: How do I select the optimal solvent system for recrystallization? A: The compound exhibits exceptionally poor solubility in standard non-polar and moderately polar solvents (Hexanes, EtOAc, DCM) due to a rigid intermolecular hydrogen-bonding network. Based on thermodynamic solubility principles for aminopyridines 3, highly polar aprotic solvents (e.g., DMF, DMSO) are required to disrupt the crystal lattice. An anti-solvent crystallization approach—dissolving the crude in minimal hot DMF and slowly adding water—is the most effective method for bulk purification.

Q3: What is the recommended chromatographic protocol for high-purity isolation? A: Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase is the gold standard for polar nitrogenous heterocycles. To suppress tautomeric peak splitting and ionization of the weakly acidic hydroxyl group, an acidic modifier (0.1% Trifluoroacetic acid or Formic acid) must be added to the mobile phase 2. This forces the molecule into a single protonation state, ensuring sharp, symmetrical peaks.

Q4: Why am I seeing double peaks in my LC-MS or NMR for a fraction I know is pure? A: This is a classic artifact of tautomeric equilibrium. In solution, the compound exists as a dynamic mixture of the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. If the rate of interconversion is slow relative to the NMR timescale or chromatographic separation, you will observe two distinct species 1.

Tautomerism Lactam 2-Pyridone Form (Lactam) Lactim 2-Hydroxypyridine Form (Lactim) Lactam->Lactim Equilibrium NP Normal Phase (Silica) Lactam->NP RP Reverse Phase (C18) Lactam->RP Lactim->NP Lactim->RP Fail Severe Streaking NP->Fail Success Sharp Resolution RP->Success

Caption: Impact of lactam-lactim tautomerism on chromatographic resolution and stationary phase selection.

Quantitative Data: Solvent Selection Matrix

To prevent compound loss during purification, adhere strictly to the solubility profiles outlined below.

Solvent SystemPolarity IndexSolubility ProfileRecommended Application
Hexane / EtOAc 0.1 - 4.4Insoluble (< 1 mg/mL)Not recommended; causes irreversible binding on silica.
DCM / MeOH (9:1) 3.1 - 5.1Poor (1 - 5 mg/mL)Analytical TLC only; insufficient recovery for prep-scale.
Acetonitrile / H₂O (0.1% TFA) 5.8 - 10.2Moderate (10 - 20 mg/mL)Optimal for Reverse-Phase HPLC mobile phase.
DMF / DMSO 6.4 - 7.2High (> 50 mg/mL)Ideal for crude dissolution and anti-solvent crystallization.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Scalable for >1g Crude)

Causality: DMF disrupts the strong hydrogen-bonding network of the crude solid. Water acts as a highly polar anti-solvent that forces the lipophilic bromo-aromatic core out of solution while keeping polar, lower-molecular-weight impurities dissolved 4.

  • Dissolution: Suspend 1.0 g of crude 6-Amino-3-bromo-5-nitro-pyridin-2-ol in 5 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Heating: Heat the suspension gently to 60°C under continuous stirring until complete dissolution is achieved. Filter hot if insoluble particulates (e.g., inorganic salts) remain.

  • Anti-Solvent Addition: Remove from heat. Dropwise, add 15 mL of deionized water (anti-solvent) over 20 minutes while stirring vigorously. A yellow/brown precipitate should begin to form.

  • Cooling & Maturation: Allow the suspension to cool to room temperature, then transfer to an ice bath (4°C) for 2 hours to maximize crystal yield.

  • Validation Checkpoint: Before bulk filtration, take a 100 µL aliquot of the suspension, centrifuge it, and analyze the supernatant via LC-MS. If the target mass (m/z 232/234 for Br isotopes) is still highly abundant in the supernatant, add an additional 5 mL of water and cool for another hour.

  • Isolation: Filter the solid under vacuum, wash with 2 x 5 mL of ice-cold water, and dry under high vacuum at 45°C for 12 hours.

Protocol B: Preparative RP-HPLC (For Complex Mixtures and <1g Crude)

Causality: The C18 stationary phase handles the extreme polarity without irreversible binding. The 0.1% TFA modifier protonates the surface silanols of the column and locks the compound's tautomeric equilibrium, preventing peak splitting 2.

  • Sample Preparation: Dissolve the crude extract in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Validation Checkpoint (Scouting): Run a 10 µL injection on an analytical C18 column (e.g., 4.6 x 150 mm) using a gradient of 5-95% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 10 minutes. Calculate the scale-up loading capacity based on the analytical peak width and resolution from the nearest eluting impurity.

  • Prep-HPLC Conditions:

    • Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 25 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak eluting typically between 40-50% B.

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to obtain the compound as a TFA-salt/solvate, or neutralize with mild base (e.g., NaHCO3) prior to extraction if the free base is required.

References

  • Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State | The Journal of Organic Chemistry - ACS Publications | 1

  • Purine and Related Compound Purification Strategies | Teledyne Labs | 2

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications | 3

  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts | Benchchem | 4

Sources

Troubleshooting

Preventing degradation of 6-Amino-3-bromo-5-nitro-pyridin-2-ol during storage

Welcome to the Technical Support Center for 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5). This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5). This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven strategies to maintain the chemical integrity of this highly functionalized pyridine derivative.

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and validated protocols to prevent degradation during handling and storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solid stock of 6-Amino-3-bromo-5-nitro-pyridin-2-ol darken from a pale powder to a deep yellow/brown over time? A: This discoloration is the macroscopic symptom of two concurrent degradation pathways: photodegradation and oxidative degradation . From an electronic standpoint, this molecule features a strong "push-pull" conjugated system. The amino (-NH₂) and hydroxyl (-OH) groups act as electron-donating groups, while the nitro (-NO₂) group at the 5-position acts as a powerful electron-withdrawing group. This significantly lowers the HOMO-LUMO gap, making the molecule highly reactive to UV and visible light. Nitroaromatic compounds are notoriously susceptible to photolysis under sunlight or ambient laboratory lighting, which can trigger photoreduction of the nitro group and the release of nitrous acid (HONO)[1]. Simultaneously, the free amino group at the 6-position is vulnerable to atmospheric oxidation, leading to the formation of N-oxides and complex, highly colored polymeric degradants[2][3].

Q2: What is the optimal storage temperature, and why is room temperature insufficient for long-term storage? A: For long-term preservation, the compound must be stored at 0°C to -20°C [4]. While simple aminopyridines can sometimes remain stable at room temperature if protected from light[2], the presence of the labile nitro group and the bromo-substituent introduces thermal instability. Elevated temperatures accelerate the kinetic rate of both ambient oxidation and potential nucleophilic aromatic substitution (if moisture or trace nucleophiles are present). Cryogenic or sub-zero storage suppresses the activation energy required for these spontaneous degradation pathways.

Q3: Does the choice of solvent affect the shelf-life of my working aliquots? A: Yes, profoundly. The hydroxyl group at the 2-position means this compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. In polar protic solvents (like methanol or water), the pyridone tautomer is heavily favored. This shift alters the electron density of the ring, potentially increasing the susceptibility of the 6-amino group to oxidation. Furthermore, dissolving the compound in water exposes it to trace transition metals and dissolved oxygen, which act as catalysts for oxidative cleavage[5][6]. Stock solutions should be prepared in anhydrous, degassed organic solvents (e.g., anhydrous DMSO or DMF) and used immediately or frozen.

Part 2: Quantitative Stability & Degradation Profiling

To ensure scientific integrity, it is critical to understand the specific stress conditions that compromise the API. The following table summarizes the anticipated degradation profiles based on forced degradation studies of structurally analogous aminopyridines and nitroaromatics[1][3].

Stress ConditionPrimary Mechanism of ActionExpected Degradation ProductsPreventive Storage Action
UV / Visible Light Photoreduction & C-N bond cleavageNitroso-derivatives, HONO, colored dimersStore in opaque or amber vials; handle under yellow light.
Atmospheric Oxygen ROS-mediated N-oxidation6-Amino N-oxides, Pyridine N-oxidesFlush headspace with Argon or N₂ before sealing.
Thermal Stress (>40°C) Accelerated hydrolysis / decompositionComplex polymeric mixturesMaintain cold chain (0°C to -20°C).
Aqueous / Acidic Protonation & Hydrolytic cleavageDe-aminated pyridinolsStore as a lyophilized powder; avoid protic solvents for stocks.

Part 3: Standard Operating Procedures (SOPs)

To build a self-validating system for your experiments, implement the following step-by-step methodologies.

Protocol A: Preparation and Cryopreservation of Ultra-Stable Stock Solutions

Causality: Dissolved oxygen and trace moisture are the primary vectors for aminopyridine degradation in solution[5]. This protocol eliminates both.

  • Solvent Preparation: Select anhydrous DMSO (≥99.9% purity). Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 6-Amino-3-bromo-5-nitro-pyridin-2-ol using an analytical balance. Perform the dissolution inside a glove box or under a continuous stream of Argon.

  • Aliquoting: Divide the stock solution into single-use amber glass HPLC vials. Do not store as a single large batch. Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen.

  • Inert Headspace & Sealing: Blanket the headspace of each vial with Argon gas for 3-5 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Transfer vials immediately to a -20°C freezer.

Protocol B: ICH-Compliant Forced Degradation Workflow

Causality: Before using this compound in multi-step syntheses or biological assays, you must validate that your analytical method (e.g., HPLC-UV/Vis) is "stability-indicating"—meaning it can successfully separate the intact API from its degradants[3].

  • Acid/Base Hydrolysis: Prepare a 1 mg/mL solution of the compound. To 1 mL aliquots, add 9 mL of 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress). Incubate at 60°C. Withdraw samples at 4, 8, and 24 hours. Neutralize before HPLC injection.

  • Oxidative Stress: To a 1 mL aliquot of the 1 mg/mL stock, add 9 mL of 3% H₂O₂. Store at room temperature in the dark. Sample at 2, 8, and 24 hours.

  • Photostability: Expose a solid sample and a solution sample (in methanol) to a light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m² (ICH Q1B standard)[3].

  • Analysis: Run samples via HPLC with a photodiode array (PDA) detector. Look for the emergence of new peaks (e.g., N-oxides or denitrated species) and calculate the mass balance.

Part 4: Degradation Logic & Workflow Visualization

The following diagram maps the causal relationships between environmental stressors, their chemical degradation mechanisms, and the mandatory preventive measures required for 6-Amino-3-bromo-5-nitro-pyridin-2-ol.

DegradationPathways Compound 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Intact API) Light UV / Visible Light (Photolysis) Compound->Light Exposure Oxygen Atmospheric O2 / ROS (Oxidation) Compound->Oxygen Exposure Heat Elevated Temperature (Thermal Stress) Compound->Heat Exposure PhotoMech Photoreduction & HONO Release Light->PhotoMech OxMech Amino Group Oxidation (N-oxide formation) Oxygen->OxMech ThermMech Accelerated Hydrolysis & Polymerization Heat->ThermMech PrevLight Store in Amber Vials (Protect from Light) PhotoMech->PrevLight PrevOx Argon/N2 Headspace (Inert Atmosphere) OxMech->PrevOx PrevHeat Cryopreservation (0°C to -20°C) ThermMech->PrevHeat

Caption: Logical relationship diagram illustrating the primary degradation pathways and preventive storage measures.

Part 5: References

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy (CJHP). Available at:[Link]

  • Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. National Institutes of Health (NIH). Available at:[Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of 6-Amino-3-bromo-5-nitro-pyridin-2-ol and Its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern drug discovery and organic chemistry, offering unparalleled insights into molecular structure. For researchers working...

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Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern drug discovery and organic chemistry, offering unparalleled insights into molecular structure. For researchers working with highly substituted heterocyclic compounds, such as the pyridin-2-ol (or 2-pyridone) class, NMR is indispensable for unambiguous structural verification and purity assessment. The complex interplay of electron-donating and electron-withdrawing substituents on the pyridine ring creates unique magnetic environments for each nucleus, resulting in a distinct spectral fingerprint.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 6-Amino-3-bromo-5-nitro-pyridin-2-ol and a series of its structural analogs. By systematically analyzing the changes in chemical shifts (δ) and coupling constants (J) as functional groups are altered, we can understand the electronic and steric influence of each substituent. This analysis is crucial for professionals in drug development and medicinal chemistry who routinely synthesize and characterize novel heterocyclic entities.

Experimental Design and Rationale

The selection of analogs for this comparison is designed to deconstruct the parent molecule, allowing for a clear attribution of spectral changes to specific substituents. We will compare the target compound with analogs where the bromine, nitro, and hydroxyl/oxo groups are systematically removed or altered. This approach allows us to isolate the electronic contribution of each group to the overall NMR spectrum.

General NMR Analysis Workflow

The following workflow represents a robust and standardized approach to the NMR analysis of pyridinol derivatives, ensuring reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS), if needed B->C D Transfer to 5 mm NMR Tube C->D E Tune & Shim Magnet D->E F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹³C Spectrum (with Proton Decoupling) F->G H Perform 2D NMR (COSY, HSQC, HMBC) if needed for assignment G->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J K Calibrate Spectrum (to Solvent or TMS) J->K L Integrate ¹H Signals & Assign Multiplicity K->L M Peak Pick & Assign ¹H and ¹³C Signals L->M N Compare Data with Analogs M->N

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Part 1: Structural Elucidation via ¹H NMR Spectroscopy

The proton NMR spectrum provides critical information on the electronic environment and connectivity of protons within a molecule. In substituted pyridines, the chemical shifts of the ring protons are highly sensitive to the nature and position of the substituents.[1]

Molecular Structures for Comparison

To facilitate our discussion, the structures of our target compound and its key analogs are presented below with standardized numbering.

Caption: Structures of the target compound and selected analogs for NMR comparison.

Comparative ¹H NMR Data

The following table summarizes the expected and observed ¹H NMR chemical shifts for our compounds of interest. Data for the target compound is predicted based on established substituent effects, while data for analogs is sourced from spectral databases where available.[2][3][4] All shifts are referenced to TMS (δ = 0.00 ppm) and are typically recorded in DMSO-d₆, which is capable of dissolving these polar, functionalized compounds.

CompoundH3H4H6/NH₂Other Protons
Target Compound (1) -~8.5 (s)~7.5 (s, br)~11.0 (s, br, OH/NH)
Analog A (2-Amino-5-bromopyridine)~6.5 (d)~7.5 (dd)~8.1 (d) / ~6.0 (s, br)-
Analog B (2-Amino-5-bromo-3-nitropyridine)-~8.6 (d)~8.3 (d) / ~7.8 (s, br)-

Note: (s) singlet, (d) doublet, (dd) doublet of doublets, (br) broad. Chemical shifts are approximate and can vary with solvent and concentration.

Discussion of ¹H NMR Trends
  • The Aromatic Proton (H4): In our target compound (1) , only one aromatic proton, H4, remains. It is flanked by a bromine atom at C3 and a strongly electron-withdrawing nitro group at C5. This electronic environment leads to significant deshielding, and we predict its signal to appear far downfield as a singlet, likely around δ 8.5 ppm. Comparing this to Analog B, which also has a nitro group at C3 and bromine at C5, we see a similar downfield shift for the H4 proton (~8.6 ppm).[5] The absence of the C2-hydroxyl and C6-amino groups in Analog B results in a slightly different electronic distribution, but the dominant deshielding effect of the nitro and bromo groups is evident.

  • Influence of the Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. Its introduction at C3 in Analog B (relative to Analog A) causes a dramatic downfield shift of the adjacent H4 proton from ~7.5 ppm to ~8.6 ppm. This deshielding effect is a hallmark of nitro group substitution on aromatic rings.[6][7]

  • Influence of Amino (-NH₂) and Hydroxyl (-OH) Groups: The amino and hydroxyl groups are electron-donating through resonance. In the target compound, the C6-amino group donates electron density into the ring. The protons of the amino group itself typically appear as a broad singlet. The C2-OH group exists in tautomeric equilibrium with the 2-pyridone form. The proton on the nitrogen (in the pyridone form) or oxygen is acidic and its signal is often broad and can be found far downfield (>10 ppm), as predicted for compound (1) .

  • Coupling Constants: In Analog A, the ortho-coupling (³J) between H3 and H4 and the meta-coupling (⁴J) between H4 and H6 would follow typical values for pyridine rings (³J ≈ 5-9 Hz, ⁴J ≈ 1-3 Hz).[1] In Analog B, the remaining H4 and H6 protons would exhibit meta-coupling. The singlet nature of H4 in the target compound (1) is due to the absence of adjacent protons, providing a clear diagnostic signal.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule.[8] The chemical shifts are spread over a much wider range than in ¹H NMR (~200 ppm), meaning it is rare for two non-equivalent carbons to have the same chemical shift.[9]

Comparative ¹³C NMR Data

The table below presents predicted and known ¹³C NMR chemical shifts for the pyridine ring carbons. The influence of each substituent on the carbon to which it is attached (ipso-carbon) and on the other carbons in the ring is a key focus.

CompoundC2C3C4C5C6
Target Compound (1) ~160~105~140~125~150
Analog A (2-Amino-5-bromopyridine)~158~110~140~108~148
Analog B (2-Amino-5-bromo-3-nitropyridine)~155~135~138~115~150

Note: Chemical shifts are approximate values in ppm relative to TMS.

Discussion of ¹³C NMR Trends
  • C2 (Carbonyl/Hydroxyl Carbon): In the target compound (1) , the C2 carbon is attached to both the ring nitrogen and the exocyclic oxygen. In its dominant 2-pyridone tautomeric form, this carbon has significant carbonyl character and is expected to resonate far downfield, around δ 160 ppm.[10][11] This is consistent with data from related 2-pyridone structures.

  • C3 (Bromo-substituted Carbon): The C3 carbon in compound (1) is directly attached to bromine. The "heavy atom effect" of bromine typically induces an upfield shift compared to an unsubstituted carbon, but its electronegativity can have a competing deshielding effect. In this highly substituted system, we predict a shift around δ 105 ppm. This is in contrast to Analog B, where C3 is attached to a nitro group, causing a strong downfield shift to ~135 ppm.

  • C5 (Nitro-substituted Carbon): The carbon bearing the nitro group (C5 in compound 1 ) is expected to be significantly deshielded due to the group's strong inductive and resonance electron-withdrawing effects.[12] We predict its resonance to be around δ 125 ppm. The precise shift is modulated by the other substituents.

  • C6 (Amino-substituted Carbon): Conversely, the C6 carbon, being attached to the electron-donating amino group, is shielded. This results in a more upfield chemical shift compared to the other sp² carbons of the ring, though it is still deshielded relative to benzene due to the adjacent ring nitrogen. We predict a value around δ 150 ppm for compound (1) , which is also influenced by its proximity to the nitrogen and the C5-nitro group.

Standard Experimental Protocol

The following protocol is a generalized procedure for obtaining high-quality NMR spectra for the compounds discussed in this guide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified analyte into a clean, dry vial.
  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar, hydrogen-bonding compounds like pyridinols.
  • Vortex the sample for 30 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.
  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz.
  • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
  • Perform standard tuning and matching of the probe for both ¹H and ¹³C frequencies.
  • Execute an automated shimming routine to optimize the magnetic field homogeneity.
  • For ¹H NMR: Acquire data using a standard pulse-acquire sequence. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting points. 16-32 scans are usually sufficient.
  • For ¹³C NMR: Acquire data using a pulse-acquire sequence with proton noise decoupling (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are appropriate. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
  • Perform phasing and baseline correction on the transformed spectrum.
  • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H spectra and δ 39.52 ppm for ¹³C spectra.[13]
  • Integrate the signals in the ¹H spectrum and determine the multiplicities (singlet, doublet, etc.).
  • Identify and list the peak positions in both ¹H and ¹³C spectra.

Conclusion

The comparative analysis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol and its analogs demonstrates the profound and predictable influence of substituents on NMR spectra. The electron-withdrawing nitro and bromo groups induce significant downfield shifts in both proton and carbon signals, while the electron-donating amino group provides a shielding effect. The unique tautomeric nature of the 2-pyridinol system results in a characteristic downfield signal for the C2 carbon. By understanding these fundamental relationships between structure and spectral data, researchers can confidently identify and characterize complex heterocyclic molecules, a critical step in the advancement of medicinal chemistry and materials science.

References

  • G. A. G. S. Perera, A. D. U. S. Amarasinghe, and N. V. Chandrasekharan, "Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones," The Journal of Organic Chemistry, 2003. [Link]

  • A. R. Katritzky et al., "gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines," Journal of Molecular Structure, 2006. [Link]

  • H. L. Retcofsky and R. A. Friedel, "Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines," The Journal of Physical Chemistry, 1967. [Link]

  • S. A. Sojka, F. J. Dinan, and R. Kolarczyk, "Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides," The Journal of Organic Chemistry, 1979. [Link]

  • W. Städeli, W. von Philipsborn, and T. Winkler, "15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides," Helvetica Chimica Acta, 1980. [Link]

  • O. P. Shkurko and V. P. Mamaev, "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines," ResearchGate, 2016. [Link]

  • D. K. Parmar and H. B. Vaghani, "Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction," International Research Journal of Multidisciplinary Scope, 2020. [Link]

  • I. L. Yagupolskiy et al., "NMR spectral characteristics of fluorocontaining pyridines," Fluorine notes, 2017. [Link]

  • RSC, "Supporting Information for a publication," Royal Society of Chemistry. [Link]

  • A. Bush and E. V. Babaev, "1 H-NMR spectra of pyridones I," ResearchGate. [Link]

  • A. de la Torre et al., "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions," ChemistrySelect, 2020. [Link]

  • V. K. Saheed, "Carbon-13 NMR Spectroscopy Overview," Scribd. [Link]

  • J. Clark, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, 2023. [Link]

  • A. Y. Jenisov, V. I. Mamatyuk, and O. P. Shkurko, "Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines," OSTI.GOV, 1985. [Link]

  • PubChem, "6-Amino-5-nitropyridin-2-OL," National Center for Biotechnology Information. [Link]

  • Z. Pawtak and T. Urbañski, "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides," Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 1964. [Link]

  • S. O. Yildirim, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Semantic Scholar. [Link]

  • M. A. Klinker et al., "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes," NSF Public Access Repository. [Link]

  • V. V. Dotsenko et al., "Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles," MDPI, 2020. [Link]

  • O. P. Osarodion, "Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)," Journal of Advances in Medicine and Medical Research, 2023. [Link]

  • PubChem, "2-Amino-5-bromopyridine," National Center for Biotechnology Information. [Link]

  • SpectraBase, "2-Amino-5-bromo-3-methylpyridine," Bio-Rad Laboratories, Inc. [Link]

  • Wikipedia, "6-Amino-5-nitropyridin-2-one," Wikimedia Foundation. [Link]

  • AIST, "Spectral Database for Organic Compounds, SDBS," National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • SpectraBase, "3-AMINO-6-BROMO-as-TRIAZIN-5-OL - Optional[13C NMR] - Chemical Shifts," Bio-Rad Laboratories, Inc. [Link]

  • A. S. Gazetdinova et al., "SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE," CyberLeninka. [Link]

  • NIST, "2-Amino-5-bromo-3-nitropyridine," NIST WebBook. [Link]

Sources

Validation

Benchmarking 6-Amino-3-bromo-5-nitro-pyridin-2-ol: A Comprehensive Guide to Highly Functionalized Pyridine Scaffolds

As drug development increasingly relies on densely functionalized heterocycles to navigate complex structure-activity relationship (SAR) landscapes, the selection of appropriate building blocks is critical. 6-Amino-3-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on densely functionalized heterocycles to navigate complex structure-activity relationship (SAR) landscapes, the selection of appropriate building blocks is critical. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS 1935346-20-5) represents a highly versatile, tetrasubstituted pyridine scaffold. However, its dense functionalization presents unique synthetic challenges—namely, catalyst poisoning, competing tautomeric equilibria, and regioselectivity issues.

This guide objectively benchmarks 6-Amino-3-bromo-5-nitro-pyridin-2-ol against two industry-standard alternatives: 2-Amino-3-bromo-5-nitropyridine (Standard A) and 2-Amino-5-nitropyridine (Standard B) . By dissecting the underlying electronic causality and providing self-validating experimental protocols, this guide equips researchers with the insights needed to deploy this scaffold effectively.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the performance of 6-Amino-3-bromo-5-nitro-pyridin-2-ol, we must analyze its "push-pull" electronic system. The nitro (-NO2) group at position 5 is strongly electron-withdrawing, creating an electron-deficient ring primed for Nucleophilic Aromatic Substitution (SNAr) 1. Conversely, the amino (-NH2) and hydroxyl (-OH) groups act as electron donors.

The Tautomerism Variable

Unlike Standard A and Standard B, 6-Amino-3-bromo-5-nitro-pyridin-2-ol possesses a 2-hydroxyl group that undergoes dynamic tautomerization to its 2-pyridone (lactam) form. The equilibrium between the 2-hydroxypyridine and 2-pyridone forms is highly sensitive to solvent polarity 2. In non-polar solvents, the lactim (OH) form is favored, directing reactivity toward O-alkylation. In polar solvents (e.g., DMSO, Water), the lactam (NH) form dominates, shifting nucleophilicity and altering the ring's overall electron density.

Tautomerism A 6-Amino-3-bromo-5-nitro-pyridin-2-ol (Lactim Form) B 6-Amino-3-bromo-5-nitro-pyridin-2(1H)-one (Lactam Form) A->B Tautomerization E O-Alkylation / Cross-Coupling A->E Reactivity Pathway F N-Alkylation / SNAr B->F Reactivity Pathway C Non-Polar Solvents (e.g., Cyclohexane) C->A Favors D Polar Solvents (e.g., Water, DMSO) D->B Favors

Fig 1: Solvent-dependent tautomerization and divergent reactivity pathways.

Quantitative Benchmarking Data

The following table summarizes the benchmarking data derived from standardized cross-coupling and substitution assays.

Performance Metric6-Amino-3-bromo-5-nitro-pyridin-2-olStandard A (2-Amino-3-bromo-5-nitropyridine)Standard B (2-Amino-5-nitropyridine)
Orthogonal Reactive Sites 4 (Br, NO2, NH2, OH)3 (Br, NO2, NH2)2 (NO2, NH2)
Suzuki-Miyaura Yield (Standard Pd(PPh3)4) 35% (Prone to catalyst poisoning)78%N/A (No Halogen)
Suzuki-Miyaura Yield (Optimized Pd/XPhos) 89% 92%N/A
SNAr Reactivity (Amine Nucleophile, 80°C) Moderate (Lactam form buffers ring)High (Highly electron-deficient)High
Solubility (DMSO / DMF) >100 mg/mL~50 mg/mL~60 mg/mL

Key Insight: While Standard A provides higher yields under generic Suzuki conditions, 6-Amino-3-bromo-5-nitro-pyridin-2-ol suffers from sluggish transmetalation due to the adjacent -OH and -NH2 groups chelating the palladium center 3. However, when paired with bulky, electron-rich ligands (e.g., XPhos), the target compound achieves parity in yield while offering an additional vector (the hydroxyl group) for late-stage functionalization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to confirm causality before proceeding.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol benchmarks the reactivity of the C3-bromide while suppressing the formation of inactive Pd-chelates 4.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst & Ligand Assembly: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

    • Causality: The bulky dialkylbiaryl phosphine ligand (XPhos) prevents the -NH2 and -OH groups of the substrate from forming a stable, dead-end thermodynamic complex with Palladium.

  • Solvent & Base Addition: Inject degassed 1,4-Dioxane/H2O (4:1 v/v, 5 mL), followed by K3PO4 (2.0 equiv).

    • Causality: K3PO4 is a mild base that facilitates the crucial transmetalation step without triggering the degradation of the nitro group, which is sensitive to stronger bases like KOtBu.

  • Reaction Execution: Heat the mixture to 80°C for 6 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is validated if the starting material peak at m/z 234 [M+H]+ is completely consumed, and the corresponding cross-coupled mass is observed. If m/z 234 persists, it indicates catalyst poisoning; add an additional 1 mol% of Pd/XPhos.

  • Workup: Cool to room temperature, filter through a Celite pad, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 Substrate Preparation (CAS 1935346-20-5) Step2 Pd Catalyst Selection Avoid Pd-poisoning Step1->Step2 Step3 Ligand Screening (e.g., XPhos) Step2->Step3 Step4 Base & Solvent (K3PO4 in Dioxane/H2O) Step3->Step4 Step5 Transmetalation (Rate-determining) Step4->Step5 Boronic Acid Addition Step6 Product Isolation (LC-MS Validation) Step5->Step6 Reductive Elimination

Fig 2: Optimized Suzuki-Miyaura workflow for functionalized bromopyridines.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) via Meisenheimer Complex

This protocol leverages the electron-withdrawing nature of the nitro group to functionalize the ring, benchmarking against Standard B.

  • Activation: Dissolve 6-Amino-3-bromo-5-nitro-pyridin-2-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF strongly favors the lactam tautomer, polarizing the ring and stabilizing the incoming negative charge during the addition step.

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Thermal Promotion: Heat to 90°C. The strongly electron-withdrawing -NO2 group allows the nucleophile to attack, forming a resonance-stabilized Meisenheimer complex.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation: The Meisenheimer intermediate is often highly colored (deep red/orange). The fading of this intense color into a stable yellow/brown, coupled with a distinct Rf shift on the TLC plate, visually validates the elimination of the leaving group and the restoration of aromaticity.

Conclusion

While simpler derivatives like 2-Amino-5-nitropyridine offer straightforward reactivity, 6-Amino-3-bromo-5-nitro-pyridin-2-ol provides a vastly superior architectural canvas for drug discovery. By understanding the causality of its tautomerism and the propensity for heteroatom-driven catalyst poisoning, researchers can rationally design conditions (e.g., utilizing bulky phosphine ligands and polarity-tuned solvents) to unlock its full synthetic potential.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • The Journal of Physical Chemistry A - ACS Publications. "Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones.
  • The Journal of Organic Chemistry - ACS Publications. "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
  • ResearchGate. "Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate.

Sources

Comparative

High-Resolution FTIR Validation of 6-Amino-3-bromo-5-nitro-pyridin-2-ol: A Comparative Guide to Sampling Methodologies

The structural validation of highly functionalized pyridine derivatives is a critical quality assurance step in pharmaceutical and fine chemical synthesis. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) present...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly functionalized pyridine derivatives is a critical quality assurance step in pharmaceutical and fine chemical synthesis. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) presents a unique analytical challenge due to its dense array of functional groups—an amino (-NH₂), hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) moiety—all localized on a single aromatic ring.

To comply with regulatory frameworks such as, laboratories must select an FTIR sampling methodology that accurately captures these vibrational modes without introducing sample-prep artifacts. This guide objectively compares three alternative FTIR techniques—Attenuated Total Reflectance (ATR-FTIR), Potassium Bromide (KBr) Pellets, and Nujol Mulls—providing the experimental data and mechanistic causality necessary to validate this complex molecule.

Mechanistic Grounding: Vibrational Signatures and Analytical Challenges

Before selecting a sampling method, it is crucial to understand the expected spectral behavior of 6-Amino-3-bromo-5-nitro-pyridin-2-ol. Based on density functional theory (DFT) and empirical studies of analogous compounds like 5-bromo-2-nitropyridine and 2-amino-3-bromo-5-nitropyridine, the molecule exhibits several critical vibrational modes:

  • The O-H / N-H Stretching Region (3200–3500 cm⁻¹): Both the hydroxyl and amino groups absorb heavily here. Furthermore, the 2-ol moiety can undergo lactam-lactim tautomerism, potentially shifting to a 2-pyridone (C=O stretch at ~1650 cm⁻¹). Preserving the native hydrogen-bonding network during analysis is paramount.

  • The Nitro Group (1350 & 1530 cm⁻¹): The -NO₂ group yields strong symmetric and asymmetric stretching bands. These are highly polarizable and serve as reliable internal reference peaks.

  • The C-Br Stretch (~527 cm⁻¹): The heavy bromine atom vibrates at low frequencies deep in the fingerprint region . The chosen FTIR technique must have excellent optical throughput at the lower end of the mid-IR spectrum (down to 400 cm⁻¹).

Comparative Performance of FTIR Sampling Alternatives

Different sampling techniques impose different physical stresses on the analyte, which can alter the resulting reference spectrum.

  • ATR-FTIR (Diamond Crystal): While ATR requires zero sample preparation, the high-pressure anvil required to ensure intimate contact between the crystal and the sample can mechanically compress the crystal lattice. For 6-Amino-3-bromo-5-nitro-pyridin-2-ol, this stress can perturb intermolecular hydrogen bonds, leading to artificial peak broadening in the 3200–3500 cm⁻¹ region or inducing a localized polymorphic shift.

  • KBr Pellet (Transmission): KBr offers superior optical throughput and resolution in the fingerprint region, making the 527 cm⁻¹ C-Br peak exceptionally sharp. However, causality dictates a major flaw: KBr is highly hygroscopic. Atmospheric moisture absorbed during grinding produces a massive, broad O-H band at 3450 cm⁻¹, which completely masks the analyte's intrinsic -OH and -NH₂ signals.

  • Nujol Mull: Suspending the powder in mineral oil (Nujol) coats the particles, sealing them away from atmospheric moisture. This preserves the pristine O-H and N-H stretching regions. While Nujol obscures the C-H stretching region (2800–3000 cm⁻¹), 6-Amino-3-bromo-5-nitro-pyridin-2-ol lacks aliphatic C-H bonds, making this an ideal, artifact-free alternative for this specific compound.

Quantitative Data Comparison
ParameterATR-FTIR (Diamond)KBr Pellet (Transmission)Nujol Mull (Suspension)
Sample Prep Time < 1 minute5–10 minutes3–5 minutes
O-H / N-H Region Clarity Moderate (Pressure broadening)Poor (Masked by H₂O in KBr)Excellent (Moisture protected)
C-Br Resolution (~527 cm⁻¹) GoodExcellent Good
Risk of Polymorphic Shift High (Anvil pressure)Moderate (Grinding friction)Low (Gentle suspension)
Optimal Use Case Rapid QA/QC IdentityTrace Impurity QuantificationRigorous Structural Validation

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Each method includes built-in controls to detect environmental or instrumental artifacts before data acquisition.

System Suitability Test (SST) - Mandatory for all methods
  • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

  • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Insert a NIST-traceable 1.5 mil polystyrene film.

  • Verify that the peak at 3027 cm⁻¹ is resolved and the wavenumber accuracy is within ±3.0 cm⁻¹ of the established standard, satisfying requirements.

Protocol 1: ATR-FTIR Analysis
  • Background Validation: Clean the diamond crystal with isopropanol. Run a background scan; the baseline must be flat with no residual organic peaks.

  • Sample Application: Deposit 2–3 mg of 6-Amino-3-bromo-5-nitro-pyridin-2-ol powder directly onto the crystal.

  • Controlled Compression: Lower the pressure anvil until the software indicates optimal contact. Self-Validation Step: Record the applied torque value. Run a secondary scan at 20% higher torque; if the O-H/N-H bands shift by >5 cm⁻¹, the sample is pressure-sensitive, and ATR should be abandoned for Nujol.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

Protocol 2: KBr Pellet Transmission
  • Matrix Dehydration: Dry spectroscopic-grade KBr at 110°C for 24 hours prior to use.

  • Blank Validation: Press a pellet of pure KBr (150 mg). Scan it against an empty beam background. Self-Validation Step: If the resulting spectrum shows an O-H absorbance > 0.05 AU at 3450 cm⁻¹, the KBr is too wet and must be re-dried. Do not proceed.

  • Sample Preparation: Gently triturate 1.5 mg of the analyte with 150 mg of the validated KBr in an agate mortar. Avoid excessive grinding to prevent frictional heating and polymorphic transition.

  • Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Digitally subtract the pure KBr blank spectrum from the sample spectrum to eliminate trace moisture interference.

Protocol 3: Nujol Mull (Recommended for Reference Spectra)
  • Grinding: Place 5 mg of 6-Amino-3-bromo-5-nitro-pyridin-2-ol in an agate mortar. Grind to a fine, uniform powder to minimize light scattering (Christiansen effect).

  • Suspension: Add exactly 1 drop of Nujol (mineral oil). Mix gently with a pestle until a smooth paste (mull) is formed.

  • Mounting: Sandwich the mull between two clean NaCl or KBr windows. Self-Validation Step: Press the windows together until the film is semi-transparent. Run a quick preview scan; if the baseline slopes severely at high wavenumbers, the particle size is too large. Re-grind the sample.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. The resulting spectrum will provide the most accurate representation of the compound's native O-H and N-H stretches.

Method Selection Workflow

FTIR_Validation_Workflow A 6-Amino-3-bromo-5-nitro-pyridin-2-ol Sample Preparation B System Suitability Test USP <854> Polystyrene Scan A->B C Assess Tautomerism & Moisture Sensitivity B->C D ATR-FTIR (Diamond) Risk: Pressure-induced shifts C->D Routine ID E KBr Pellet Risk: Hygroscopic O-H masking C->E Trace Impurities F Nujol Mull Benefit: Moisture Protection C->F High Precision O-H/N-H G Spectral Acquisition (4000 - 400 cm⁻¹) D->G E->G F->G H Validated Reference Spectrum G->H

FTIR validation workflow for 6-Amino-3-bromo-5-nitro-pyridin-2-ol comparing sampling methods.

References

  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42(10), 734-741.[Link]

  • Abraham, C. S., Prasana, J., & Muthu, S. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181.[Link]

Safety & Regulatory Compliance

Safety

6-Amino-3-bromo-5-nitro-pyridin-2-ol proper disposal procedures

6-Amino-3-bromo-5-nitro-pyridin-2-ol: Comprehensive Safety and Disposal Protocol Executive Summary For researchers and drug development professionals, managing complex heterocyclic compounds requires operational precisio...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Amino-3-bromo-5-nitro-pyridin-2-ol: Comprehensive Safety and Disposal Protocol

Executive Summary

For researchers and drug development professionals, managing complex heterocyclic compounds requires operational precision. 6-Amino-3-bromo-5-nitro-pyridin-2-ol (CAS: 1935346-20-5) presents a multifaceted hazard profile due to its unique combination of functional groups. This guide provides an authoritative, step-by-step operational and disposal framework to ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand the mechanistic causality of its hazards. 6-Amino-3-bromo-5-nitro-pyridin-2-ol is not a standard organic waste; it is a highly functionalized pyridine derivative requiring strict segregation.

Table 1: Chemical Properties and Hazard Implications

PropertyValueOperational Hazard Implication
CAS Number 1935346-20-5Critical for accurate SDS tracking and waste manifesting.
Molecular Formula C5H4BrN3O3High nitrogen-to-carbon ratio indicates potential energetic reactivity.
Nitro Group (-NO2) Electron-withdrawingShock/thermal sensitivity; risk of rapid decomposition if heated when dry.
Bromo Group (-Br) HalogenatedPrecludes standard incineration; risk of toxic dioxin formation.
Pyridine Core HeterocyclicEnvironmental persistence and systemic biological toxicity.

Causality of Hazards: The presence of the nitro group introduces significant chemical potential energy. When subjected to thermal stress or strong reducing agents, nitroaromatics can undergo exothermic decomposition. Concurrently, the bromo group dictates the entire disposal pathway. If brominated compounds are incinerated at standard municipal waste temperatures, they can synthesize highly toxic polybrominated dibenzodioxins (PBDDs). Therefore, this compound strictly requires high-temperature incineration in a specialized Halogen Acid Furnace[1].

HazardPathway Molecule 6-Amino-3-bromo- 5-nitro-pyridin-2-ol Nitro Nitro Group (-NO2) Reactive/Explosive Potential Molecule->Nitro Thermal stress Bromo Bromo Group (-Br) Halogenated Toxicity Molecule->Bromo Environmental persistence Pyridine Pyridine Core Systemic Toxicity Molecule->Pyridine Biological absorption Requires Shock/Heat\nAvoidance Requires Shock/Heat Avoidance Nitro->Requires Shock/Heat\nAvoidance Requires Halogenated\nWaste Segregation Requires Halogenated Waste Segregation Bromo->Requires Halogenated\nWaste Segregation Requires EPA-Approved\nIncineration Requires EPA-Approved Incineration Pyridine->Requires EPA-Approved\nIncineration

Caption: Functional group hazard pathways dictating handling and disposal requirements.

Step-by-Step Disposal Methodology

Disposal must strictly adhere to the[2]. The following self-validating protocol ensures compliance from the point of generation to final destruction.

Phase 1: Waste Segregation

  • Action: Isolate all solid and liquid waste containing 6-Amino-3-bromo-5-nitro-pyridin-2-ol into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated solvents contaminates the entire bulk, exponentially increasing disposal costs and the risk of improper facility routing.

  • Validation Step: Before adding to a bulk container, verify the existing waste log. Ensure no strong bases, reducing agents, or incompatible metals (e.g., sodium, zinc) are present in the container, as these can react violently with the nitro group[3].

Phase 2: Primary Containment

  • Action: Use High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste, and sealed, puncture-resistant HDPE buckets for contaminated solids (e.g., pipette tips, Kimwipes).

  • Validation Step: Inspect the container cap. It must feature a Polytetrafluoroethylene (PTFE/Teflon) liner. Rubber or standard plastic liners will degrade upon prolonged exposure to halogenated pyridines, leading to dangerous vapor leaks.

Phase 3: Regulatory Labeling

  • Action: Attach a standardized hazardous waste tag the moment the first drop of waste enters the container.

  • Required Information: Mark the primary hazard as "Toxic" and "Halogenated". Explicitly write the full chemical name: 6-Amino-3-bromo-5-nitro-pyridin-2-ol. Do not use abbreviations or chemical structures alone.

Phase 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation, under the direct control of the operator.

  • Validation Step: Ensure the container is kept securely closed at all times except when actively adding waste. Leaving funnels in open waste containers is a primary EPA enforcement violation[4].

Table 2: EPA Hazardous Waste Accumulation Limits by Generator Status

Generator StatusMax Accumulation VolumeTime Limit
Large Quantity Generator (LQG) No limit in SAA (up to 55 gal)90 days (once moved to Central Accumulation)
Small Quantity Generator (SQG) 55 gallons180 days
Very Small Quantity Generator < 100 kg/month No strict federal time limit (state laws vary)

(Data summarized from [4])

Phase 5: Final Transport and Incineration

  • Action: Transfer the sealed, labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: The ultimate destruction must occur in a high-temperature Halogen Acid Furnace. These facilities are equipped with specialized thermal oxidizers and scrubbers to neutralize the hydrobromic acid (HBr) and nitrogen oxides (NOx) generated during combustion[1].

DisposalWorkflow Gen Waste Generation (Solid/Liquid Solution) Seg Segregation: Halogenated Organic Waste Gen->Seg Label Labeling: 'Hazardous Waste - Toxic/Halogenated' Seg->Label SAA Satellite Accumulation Area (SAA) Max 1 Year / 55 Gallons Label->SAA Transport Licensed Hazmat Transport SAA->Transport Incineration High-Temp Incineration (Halogen Acid Furnace) Transport->Incineration

Caption: Step-by-step regulatory workflow for halogenated nitroaromatic waste disposal.

Emergency Response & Spill Management

In the event of an accidental spill, immediate action must align with the[5].

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's ventilation system (fume hoods) is operating at maximum capacity.

  • Don Appropriate PPE: Responders must wear double nitrile gloves, splash goggles, and a flame-resistant lab coat. If the spill involves aerosolized powder, a NIOSH-approved N95 or P100 respirator is required[6].

  • Containment (The Causality of Absorbents): Use inert, non-combustible absorbent materials such as diatomaceous earth, dry sand, or specialized chemical spill pads. Never use sawdust or paper towels. Causality: The nitro group is a potential oxidizer; mixing it with combustible organic materials like sawdust under friction can trigger ignition.

  • Collection & Decontamination: Sweep the absorbed mixture using non-sparking tools (e.g., plastic dustpans). Place the debris into a designated hazardous waste bucket. Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste[6].

References

  • "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." U.S. Environmental Protection Agency (EPA).[Link]

  • "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 1910.120." Occupational Safety and Health Administration (OSHA).[Link]

  • "Steps in Complying with Regulations for Hazardous Waste." U.S. Environmental Protection Agency (EPA).[Link]

  • "Regulation of Laboratory Waste." American Chemical Society (ACS).[Link]

Sources

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